molecular formula C8H9NO3S B040155 2,3-Dihydro-1-benzofuran-5-sulfonamide CAS No. 112894-47-0

2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B040155
CAS No.: 112894-47-0
M. Wt: 199.23 g/mol
InChI Key: YSWWLKULIVOPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzofuran-5-sulfonamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged scaffold in pharmaceutical agents, fused with a critical sulfonamide functional group. The primary research value of this molecule lies in its potential as a key intermediate or a core scaffold for the design and synthesis of novel enzyme inhibitors. Sulfonamides are well-known to act as potent inhibitors of carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes such as respiration, pH regulation, and bicarbonate metabolism. Consequently, this compound serves as a versatile precursor for developing potential therapeutics targeting conditions like glaucoma, epilepsy, and cancer.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWLKULIVOPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447655
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112894-47-0
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic pathway for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the sulfonation of 2,3-dihydrobenzofuran to form the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by ammonolysis to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Sulfonylation of 2,3-Dihydrobenzofuran: 2,3-Dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride.

  • Ammonolysis: The resulting 2,3-dihydrobenzofuran-5-sulfonyl chloride is then treated with ammonia to produce the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
2,3-Dihydrobenzofuran-5-sulfonyl chlorideC₈H₇ClO₃S218.6691.7Not reportedFDMS (MeOH) m/e: 218 (M+). Analysis for C₈H₇ClO₃S: Theory: C, 43.94; H, 3.23. Found: C, 44.14; H, 3.24.[1]
This compoundC₈H₉NO₃S199.23~81164-166FDMS (MeOH) m/e: 199 (M+). Analysis for C₈H₉NO₃S: Theory: C, 48.23; H, 4.55; N, 7.03. Found: C, 48.33; H, 4.47; N, 6.96.[1]

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl chloride[1]

Materials:

  • 2,3-Dihydrobenzofuran (6.0 g, 50 mmoles)

  • Sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles)

  • Thionyl chloride (7.2 g, 60 mmoles)

  • 1,2-Dichloroethane (40 ml)

  • Water

  • Magnesium sulfate

Procedure:

  • To a 250 ml, 3-neck flask equipped with a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g) and 1,2-dichloroethane (20 ml).

  • Stir the resulting slurry at room temperature.

  • Add 2,3-dihydrobenzofuran (6.0 g) dropwise to the slurry at room temperature.

  • Slowly heat the slurry to 85°C and monitor the reaction progress using thin-layer chromatography. The reaction is typically complete after one hour.

  • Allow the reaction slurry to cool to room temperature.

  • Add thionyl chloride (7.2 g) dropwise to the cooled slurry.

  • Slowly heat the reaction mixture to 75°C over the course of one hour.

  • After cooling to room temperature, add water (100 ml) to the slurry.

  • Separate the aqueous layer and extract it with 1,2-dichloroethane (3 x 25 ml).

  • Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.

  • Filter the magnesium sulfate and wash with 1,2-dichloroethane.

  • Remove the 1,2-dichloroethane under vacuum to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride. The reported yield for this step is 91.7%.

Step 2: Synthesis of this compound[1]

Materials:

  • 2,3-Dihydrobenzofuran-5-sulfonyl chloride (from Step 1) in 1,2-dichloroethane solution

  • Gaseous ammonia (14.7 g)

  • 1,2-Dichloroethane (20 ml)

  • Dry ice/acetone bath

Procedure:

  • Prepare a solution of gaseous ammonia (14.7 g) in 1,2-dichloroethane (20 ml) cooled in a dry ice/acetone bath.

  • To this cold ammonia solution, add the 1,2-dichloroethane solution containing the 2,3-dihydrobenzofuran-5-sulfonyl chloride obtained from Step 1.

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Upon completion, the this compound can be isolated and purified using standard techniques such as filtration and recrystallization.

Synthesis Workflow

Synthesis_Pathway Synthesis of this compound reactant1 2,3-Dihydrobenzofuran intermediate 2,3-Dihydrobenzofuran-5-sulfonyl chloride reactant1->intermediate Sulfonylation reactant2 SO3-DMF Complex reactant2->intermediate reactant3 Thionyl Chloride reactant3->intermediate reactant4 Ammonia product This compound reactant4->product intermediate->product Ammonolysis

Caption: Overall synthesis pathway for this compound.

Logical Relationship of Synthesis Steps

Logical_Workflow cluster_start Starting Material cluster_step1 Step 1: Sulfonylation cluster_intermediate Intermediate cluster_step2 Step 2: Ammonolysis cluster_product Final Product A 2,3-Dihydrobenzofuran B Reaction with SO3-DMF A->B C Treatment with Thionyl Chloride B->C D Work-up and Isolation C->D E 2,3-Dihydrobenzofuran-5-sulfonyl chloride D->E F Reaction with Ammonia E->F G Work-up and Purification F->G H This compound G->H

Caption: Logical workflow of the synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Key parameters including molecular structure, molecular weight, melting point, boiling point, acid dissociation constant (pKa), and lipophilicity (LogP) are presented in a structured format. This document also outlines detailed experimental protocols for the determination of these properties, adhering to internationally recognized standards. Furthermore, a generalized experimental workflow and the fundamental mechanism of action for sulfonamides are visually represented to aid in understanding the compound's characteristics and potential biological significance.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a dihydrobenzofuran scaffold linked to a sulfonamide functional group.

  • IUPAC Name: this compound

  • CAS Number: 112894-47-0[1]

  • Molecular Formula: C₈H₉NO₃S[1][2]

  • Canonical SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)N[2]

  • InChIKey: YSWWLKULIVOPEP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Weight 199.22 g/mol [1]
Melting Point 164-166 °C
Boiling Point (Predicted) 402.3 °C at 760 mmHg
Density (Predicted) 1.438 g/cm³
pKa (Predicted) 10.34 ± 0.20
LogP (Predicted) 0.5

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are paramount in scientific research. The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pharmacopeial purposes, it is often recorded as a melting range.

Methodology: Capillary Method (USP <741> / OECD 102) [1][3][4][5][6]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

  • Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a precision thermometer is used.

  • Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, when approaching the expected melting point.[3][4]

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Ebulliometer Method (OECD 103) [2][7][8]

  • Apparatus: An ebulliometer, a device for precise measurement of boiling points, is used. It consists of a boiling flask, a condenser, and a temperature sensor.

  • Procedure: A sample of this compound is placed in the boiling flask. The substance is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions at a defined pressure.

  • Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [9][10][11][12][13]

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa is a measure of the strength of an acid in solution. The sulfonamide group has an acidic proton.

Methodology: Potentiometric Titration [14][15][16][17][18]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology: Shake-Flask Method (OECD 107) [19][20][21][22][23]

  • System Preparation: n-Octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in either the n-octanol or water phase.

  • Partitioning: The two phases are mixed in a flask and agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of Experimental Workflow and Biological Context

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed.

G cluster_start Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Interpretation cluster_application Application start This compound mp Melting Point (USP <741>) start->mp bp Boiling Point (OECD 103) start->bp sol Solubility (Shake-Flask) start->sol pka pKa (Potentiometric Titration) start->pka logp LogP (OECD 107) start->logp data Compile & Analyze Data mp->data bp->data sol->data pka->data logp->data application Drug Development & Research data->application

Physicochemical Characterization Workflow
Generalized Mechanism of Action for Sulfonamides

Sulfonamides typically exert their biological effects through the inhibition of specific enzymes. As an antibacterial agent, the primary mechanism is the disruption of the folic acid synthesis pathway in bacteria.[24][25][26][27][28] Additionally, sulfonamides are known inhibitors of carbonic anhydrase.[29][30][31][32][33]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitor Inhibition paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydrofolate Dihydrofolic Acid dhps->dihydrofolate Catalyzes dna Bacterial DNA Synthesis dihydrofolate->dna Precursor for sulfonamide This compound sulfonamide->dhps Inhibits (Competitive)

Sulfonamide Mechanism of Action

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling a foundational understanding of the compound's properties and facilitating further investigation into its potential therapeutic applications. The visualization of experimental workflows and the generalized mechanism of action for sulfonamides offer a clear and concise summary to aid in research and development efforts.

References

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS: 112894-47-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative with a dihydrobenzofuran core. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and potential pharmacological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on related chemical structures.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 112894-47-0N/A
Molecular Formula C₈H₉NO₃S[1]
Molecular Weight 199.22 g/mol [1]
IUPAC Name This compound[1]
SMILES C1OC2=CC=C(C=C2C1)S(=O)(=O)N[1]
Melting Point 164-166 °C[2]
Boiling Point 402.3 °C at 760 mmHgN/A
Appearance White to off-white solidN/A
Solubility Information not availableN/A

Synthesis

A general method for the synthesis of this compound has been described in the patent literature. The synthesis typically involves the sulfonation of 2,3-dihydrobenzofuran followed by conversion of the resulting sulfonic acid to the sulfonamide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-dihydrobenzofuran

  • Sulfur trioxide-pyridine complex

  • Thionyl chloride

  • Ammonia (aqueous solution)

  • Appropriate solvents (e.g., dichloromethane, diethyl ether)

Procedure:

  • Sulfonation: 2,3-dihydrobenzofuran is reacted with a sulfonating agent, such as sulfur trioxide-pyridine complex, in an inert solvent like dichloromethane at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

  • Formation of Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically achieved by treating the sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at reflux until the conversion is complete. Excess thionyl chloride is removed by distillation under reduced pressure.

  • Ammonolysis: The crude sulfonyl chloride is dissolved in a suitable solvent, such as diethyl ether, and slowly added to a cooled, concentrated aqueous solution of ammonia. The reaction is stirred vigorously to ensure complete conversion to the sulfonamide.

  • Purification: The product, this compound, is then isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

It is important to note that this is a generalized protocol based on standard synthetic methodologies for sulfonamides and information from patent literature. Specific reaction conditions, such as stoichiometry, temperature, and reaction times, may require optimization for optimal yield and purity.

Potential Biological Activity and Mechanism of Action

While specific in-depth studies on the biological activity of this compound are not extensively reported, its chemical structure suggests potential activities as a diuretic and an anti-inflammatory agent based on the known pharmacology of sulfonamide and benzofuran moieties.

Diuretic Activity

The sulfonamide group is a key pharmacophore in a major class of diuretics. These compounds typically exert their effects by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium and water.

Hypothesized Mechanism of Action:

It is proposed that this compound may act as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney[3]. This inhibition would lead to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis). This mechanism is characteristic of thiazide and thiazide-like diuretics.

Diuretic_Mechanism Increased_Excretion Increased Na+ and Cl- Excretion Diuresis Diuresis (Increased Water Excretion) Increased_Excretion->Diuresis Blood Blood

Anti-inflammatory Activity

The sulfonamide moiety is also present in a class of anti-inflammatory drugs known as cyclooxygenase (COX) inhibitors. Furthermore, various benzofuran derivatives have been investigated for their anti-inflammatory properties.

Hypothesized Mechanism of Action:

This compound may exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2[3]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory response.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Experimental Protocols for Biological Evaluation

While specific experimental data for this compound is lacking, the following are generalized protocols that can be adapted to evaluate its potential diuretic and anti-inflammatory activities.

In Vivo Diuretic Activity Assay

Animal Model: Male Wistar rats (150-200 g)

Procedure:

  • Animals are fasted overnight with free access to water.

  • On the day of the experiment, animals are orally administered a saline load (0.9% NaCl, 25 mL/kg) to ensure a uniform state of hydration.

  • Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., hydrochlorothiazide, 10 mg/kg), and test groups receiving different doses of this compound.

  • Immediately after treatment, animals are placed in individual metabolic cages.

  • Urine is collected at predetermined time intervals (e.g., 2, 4, 6, 8, and 24 hours).

  • The total urine volume for each animal is recorded.

  • Urine samples are analyzed for electrolyte content (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

  • Diuretic activity is calculated as the ratio of urine volume in the test group to the urine volume in the control group. Natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Method: Enzyme Immunoassay (EIA)

Procedure:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • The enzyme is pre-incubated with the test compound or vehicle control for a short period at 37 °C.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time and then stopped.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay kit.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to known diuretic and anti-inflammatory agents. This technical guide has summarized its known chemical properties and provided a plausible synthetic route. While its biological activities have been hypothesized based on its chemical structure, there is a clear need for dedicated research to quantify its diuretic and COX inhibitory effects. Future studies should focus on performing the described experimental protocols to determine specific quantitative data, such as in vivo diuretic efficacy and in vitro IC50 values for COX-1 and COX-2 inhibition. Furthermore, pharmacokinetic and metabolic studies would be crucial to assess its drug-like properties and potential for further development. The exploration of its effects on other related signaling pathways could also unveil novel therapeutic applications for this and related dihydrobenzofuran sulfonamides.

Data Presentation Summary

As specific quantitative data for this compound is not available in the public domain, the following tables are presented as templates for how such data should be structured once obtained through experimental investigation.

Table 1: In Vivo Diuretic Activity

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)
Vehicle Control-
Positive Control
Compound X
Compound Y

Table 2: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Positive Control
Compound X
Compound Y

Logical Relationships and Workflows

Drug_Development_Workflow Synthesis Synthesis of this compound Characterization Chemical and Physical Characterization Synthesis->Characterization In_Vitro_Assays In Vitro Biological Assays (COX Inhibition, etc.) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Diuretic Activity, etc.) In_Vitro_Assays->In_Vivo_Studies Promising Results ADME_Tox Pharmacokinetics (ADME) and Toxicology In_Vivo_Studies->ADME_Tox Efficacy Demonstrated Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile Clinical_Development Clinical Development Lead_Optimization->Clinical_Development

References

The Multifaceted Biological Activities of Benzofuran-Based Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the benzofuran scaffold with a sulfonamide moiety has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of benzofuran-based sulfonamides, with a focus on their applications as enzyme inhibitors, anticancer agents, and antimicrobial therapeutics.

Core Biological Activities and Quantitative Data

Benzofuran-based sulfonamides have demonstrated significant potential across multiple therapeutic areas. Their activity is often attributed to the synergistic combination of the benzofuran nucleus, a privileged scaffold in medicinal chemistry, and the pharmacologically versatile sulfonamide group.[1][2][3]

Enzyme Inhibition: Targeting Carbonic Anhydrases

A primary area of investigation for benzofuran-based sulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[4][5] Certain isoforms, such as CA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer drug development.[4][6]

A series of novel benzofuran-based sulfonamides demonstrated potent, nanomolar-range inhibition of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[1][4] The synthesis involved linking a zinc-anchoring benzenesulfonamide moiety to a benzofuran tail via hydrazine or hydrazide linkers.[4]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4a --33.3-[4]
5b --27.7-[4]
9a --32.8-[4]
9c --10.0-[4]
10a-d --51.1 - 97.510.1 - 71.8[4]
AAZ (Acetazolamide) --25.0-[4]

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzofuran-Based Sulfonamides.[4]

Anticancer Activity

The anticancer potential of benzofuran-based sulfonamides has been explored through various mechanisms, including the inhibition of cancer-related enzymes and direct cytotoxic effects on tumor cell lines.[7][8][9]

Some of the same compounds evaluated for CA inhibition were also screened for antiproliferative activity against a panel of sixty cancer cell lines by the National Cancer Institute (NCI).[1][4] While many showed non-significant antiproliferative activity, compounds 5b and 10b exhibited selective and moderate growth inhibitory effects against certain cancer cell lines.[1][4] Another study identified a benzofuransulfonamide (1a ) with broad-spectrum antiproliferative activities, leading to the synthesis of more potent analogs like 1h , which showed an IC₅₀ value of 4.13 µM against NCI-H460 cells and induced apoptosis.[8]

CompoundCell LineIC₅₀ (µM)Reference
1h NCI-H4604.13[8]
Cisplatin NCI-H4604.52[8]
30a HepG2-[9]
31c MCF-7, HepG2-[9]
16b A5491.48[9]

Table 2: Anticancer Activity of Selected Benzofuran-Based Sulfonamides.[8][9]

Antimicrobial Activity

Benzofuran-based sulfonamides have also been investigated for their antibacterial and antifungal properties.[2][10] The sulfonamide moiety is a well-established antibacterial pharmacophore, and its combination with benzofuran has yielded compounds with promising activity against various pathogens.[11][12]

Novel benzo[b]furan derivatives bearing sulfonamide moieties have shown good to excellent activity against bacterial species such as S. aureus, S. pyogenes, E. coli, and P. aeruginosa.[2] Another study highlighted that compounds with a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activities, with MIC₈₀ values ranging from 0.78 to 3.12 µg/mL.[2]

Compound SeriesBacterial StrainsMIC RangeReference
6-hydroxy benzofurans (15, 16) Various0.78 - 3.12 µg/mL (MIC₈₀)[2]
Bromo-substituted benzofurans (23, 24) Various29.76 - 31.96 mmol/L[2]
Sulfonyl derivatives (35) S. aureus, S. pyogenes, E. coli, P. aeruginosaGood to excellent activity[2]

Table 3: Antimicrobial Activity of Benzofuran-Based Sulfonamides.[2]

Experimental Protocols

Synthesis of Benzofuran-Based Sulfonamides (General Scheme)

A common synthetic route involves the condensation of a 2-acetylbenzofuran derivative with a hydrazinylbenzenesulfonamide in a suitable solvent, such as glacial acetic acid, under reflux.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-acetylbenzofuran 2-acetylbenzofuran Condensation Condensation 2-acetylbenzofuran->Condensation 4-hydrazinylbenzenesulfonamide 4-hydrazinylbenzenesulfonamide 4-hydrazinylbenzenesulfonamide->Condensation Benzofuran-based sulfonamide Benzofuran-based sulfonamide Condensation->Benzofuran-based sulfonamide Glacial Acetic Acid, Reflux

General synthesis scheme for benzofuran-based sulfonamides.

Detailed Protocol Example: The synthesis of benzofuran-based sulfonamides 4a,b and 5a,b was achieved by the condensation of 2-acetylbenzofuran (1a) or 5-bromo-2-acetylbenzofuran (1b) with 4-hydrazinylbenzenesulfonamide (2) or 4-(hydrazinecarbonyl)benzenesulfonamide (3) in refluxing glacial acetic acid.[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.[4] This method measures the enzyme-catalyzed hydration of CO₂.

CA_Inhibition_Assay Enzyme_Solution hCA Isoform Solution Mixing Rapid Mixing (Stopped-Flow) Enzyme_Solution->Mixing Inhibitor_Solution Benzofuran Sulfonamide (Test Compound) Inhibitor_Solution->Mixing Substrate_Solution CO2 Saturated Solution Substrate_Solution->Mixing Measurement Monitor pH Change (Indicator Dye) Mixing->Measurement Data_Analysis Calculate Ki Values Measurement->Data_Analysis

Workflow for carbonic anhydrase inhibition assay.

Protocol Outline:

  • Prepare solutions of the purified hCA isoforms, the benzofuran-based sulfonamide inhibitors at various concentrations, and a CO₂-saturated buffer.

  • Utilize a stopped-flow instrument to rapidly mix the enzyme and inhibitor solutions with the CO₂ substrate solution.

  • Monitor the change in pH over time using a pH indicator.

  • Calculate the initial rates of reaction at different inhibitor concentrations.

  • Determine the inhibition constants (Kᵢ) by analyzing the rate data.[13][14]

Anticancer Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Add Benzofuran Sulfonamide (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (Mitochondrial Reduction) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Workflow for the MTT cell viability assay.

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the benzofuran-based sulfonamide compounds.

  • After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.[18][19]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.[2][20]

Broth_Microdilution_Workflow Compound_Dilution Prepare Serial Dilutions of Benzofuran Sulfonamide in Broth Inoculation Inoculate Wells with Standardized Bacterial Suspension Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Observe for Visible Bacterial Growth Incubation->MIC_Determination Result MIC = Lowest Concentration with No Visible Growth MIC_Determination->Result CAIX_Inhibition_Pathway cluster_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) CAIX CA IX/XII H_in H+ (intracellular) HCO3_in HCO3- (intracellular) CAIX->HCO3_in H_out H+ (extracellular) CAIX->H_out Metabolism Tumor Metabolism H_in->Metabolism Proliferation Cell Proliferation & Survival Metabolism->Proliferation HCO3_out HCO3- (extracellular) CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Benzofuran_Sulfonamide Benzofuran-based Sulfonamide Benzofuran_Sulfonamide->CAIX Inhibition

References

Potential Therapeutic Targets of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential therapeutic targets of 2,3-Dihydro-1-benzofuran-5-sulfonamide based on its chemical structure and the known biological activities of related compounds. As of this writing, there is a notable lack of publicly available primary research articles detailing the specific biological activity and quantitative data for this exact molecule. The information presented herein is extrapolated from studies on structurally similar benzofuran and sulfonamide derivatives and should be interpreted as a theoretical framework for future investigation.

Introduction

This compound is a heterocyclic compound that incorporates two key pharmacophores: a dihydrobenzofuran nucleus and a sulfonamide functional group. This unique combination suggests a range of potential biological activities, as derivatives containing these moieties have been explored for various therapeutic applications. While this specific compound is cited in numerous patents as a potential intermediate in the synthesis of more complex molecules, including treatments for cancer, inflammation, and neurological disorders, a comprehensive biological profile has not been publicly detailed.[1][2][3] This guide will, therefore, focus on the most probable therapeutic targets based on the established pharmacology of the benzofuran and sulfonamide scaffolds.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group that is characteristic of a large class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

Particularly, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. The inhibition of these isoforms is a validated strategy in oncology.

While no direct inhibition data exists for this compound, novel benzofuran-based sulfonamides have been synthesized and shown to be potent and selective inhibitors of these tumor-related CAs.[4]

Quantitative Data for Structurally Related Benzofuran Sulfonamides

The following table summarizes the inhibition constants (Kᵢ) for a series of novel benzofuran-based sulfonamides against four human carbonic anhydrase isoforms. This data is presented to illustrate the potential potency and selectivity that the benzofuran sulfonamide scaffold can achieve.

Compound ReferencehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 9a 250357197.571.8
Compound 9b 39419610.013.0
Compound 9c 149934259.926.0

Data extracted from a study on novel benzofuran-based sulfonamides and does not include this compound.[4]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The test compound, this compound, is dissolved in a solvent such as DMSO to create a stock solution.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (at a final concentration in the low nanomolar range) pre-incubated with varying concentrations of the inhibitor. The other syringe contains a CO₂-saturated solution in buffer with a pH indicator (e.g., p-nitrophenol).

  • Data Acquisition: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time as the formation of protons causes a pH drop.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. These rates are then plotted against the inhibitor concentration to determine the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway Diagram

CAIX_in_Tumor_Microenvironment Role of CA IX in Tumor pH Regulation cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell H_plus_ext H⁺ Invasion_Metastasis Promotes Invasion and Metastasis H_plus_ext->Invasion_Metastasis Drug_Resistance Induces Drug Resistance H_plus_ext->Drug_Resistance HCO3_ext HCO₃⁻ CO2_ext CO₂ CO2_int CO₂ CAIX CA IX CO2_int->CAIX Substrate H2O_int H₂O H2O_int->CAIX Substrate H_plus_int H⁺ HCO3_int HCO₃⁻ CAIX->H_plus_ext Product CAIX->HCO3_ext Product Inhibitor 2,3-Dihydro-1- benzofuran-5-sulfonamide Inhibitor->CAIX Inhibition

Caption: Role of CA IX in Tumor pH Regulation.

Cyclooxygenase (COX) Inhibition

The dihydrobenzofuran scaffold is present in compounds known to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran have been identified as inhibitors of both 5-lipoxygenase (5-LOX) and COX, with a preference for the COX-2 isoform.[4] Although quantitative data for this compound is unavailable, its structural similarity to known COX inhibitors suggests it may have similar activity.

Experimental Protocol: In Vitro COX Inhibition Assay (ELISA-based)

This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.

  • Enzyme and Reagents: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate. Prostaglandin standards and antibodies for ELISA are required.

  • Incubation: The test compound, this compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid. The mixture is incubated at 37°C for a specified time (e.g., 10 minutes) to allow for the enzymatic conversion to Prostaglandin H₂ (PGH₂), which is then rapidly converted to PGE₂.

  • Reaction Termination and Measurement: The reaction is stopped by adding a quenching solution. The amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to the amount produced in the control (no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Diagram

Prostaglandin_Synthesis_Pathway Prostaglandin Biosynthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Synthases Thromboxanes Thromboxanes PGH2->Thromboxanes Synthases Prostacyclins Prostacyclins PGH2->Prostacyclins Synthases PLA2 Phospholipase A₂ COX1_COX2 COX-1 / COX-2 Prostaglandin_Synthases Prostaglandin Synthases Inhibitor 2,3-Dihydro-1- benzofuran-5-sulfonamide Inhibitor->COX1_COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: Prostaglandin Biosynthesis Pathway.

Other Potential Therapeutic Targets

The patent literature suggests a broader, albeit more speculative, range of potential applications for molecules containing the this compound scaffold.

  • Sodium Channel Modulation: Aryl sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels (NaV), particularly the NaV1.7 isoform, which is a key target for pain therapeutics. While the initial claims for this compound mention interaction with a sodium chloride channel in the kidney, the structural features are more aligned with NaV channel inhibitors.

  • Bacterial DNA Polymerase III Inhibition: The structural similarity of sulfonamide ureas to derivatives of this compound suggests a potential for antibacterial activity through the inhibition of bacterial DNA polymerase III (PolC), a critical enzyme in bacterial DNA replication.[5]

Conclusion

This compound is a molecule with significant therapeutic potential, largely inferred from the well-documented activities of its core structural components, the dihydrobenzofuran ring and the sulfonamide group. The most promising and mechanistically plausible therapeutic targets are carbonic anhydrases (particularly CA IX and XII for oncology) and cyclooxygenases (specifically COX-2 for anti-inflammatory applications). However, it is crucial to emphasize that without direct experimental evidence, these remain hypothetical targets for this specific compound. Further research, including synthesis, in vitro enzymatic assays, and cell-based studies, is necessary to elucidate the precise biological activities of this compound and to validate its potential as a therapeutic agent.

References

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery and History of Novel Benzofuran Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of historically significant pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This technical guide delves into the compelling journey of one such class of compounds: novel benzofuran sulfonamides. The benzofuran scaffold, a privileged heterocyclic motif, is prevalent in a multitude of biologically active natural products and synthetic compounds, bestowing upon them a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Juxtaposed with this is the sulfonamide group, the basis for the first commercially available synthetic antimicrobial agents, which continues to be a critical functional group in a variety of therapeutic agents.[3][4] The strategic amalgamation of these two moieties has given rise to a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of novel benzofuran sulfonamides, with a focus on their role as carbonic anhydrase inhibitors and their downstream effects on cancer-related signaling pathways.

A Historical Perspective: The Lineage of Two Pharmacological Pillars

The story of benzofuran sulfonamides is a tale of two distinct yet convergent paths in the history of medicinal chemistry.

The Sulfonamide Revolution: The era of chemotherapy was arguably ushered in by the discovery of sulfonamides. In the 1930s, at the laboratories of Bayer AG, Gerhard Domagk's pioneering work with the dye Prontosil revealed its remarkable in vivo antibacterial activity.[4][5] It was later elucidated by Ernest Fourneau that Prontosil was a prodrug, metabolically converted to the active agent, sulfanilamide.[5] This discovery triggered a "sulfa craze," leading to the development of a plethora of sulfonamide drugs and saving countless lives from bacterial infections before the advent of penicillin.[3][4] This laid the foundation for synthetic antimicrobial therapy and established the sulfonamide group as a key pharmacophore.

The Rise of the Benzofuran Scaffold: The benzofuran nucleus, first synthesized by Perkin in 1870, has long been recognized for its presence in a vast number of natural products with potent biological activities.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, making them attractive starting points for drug development.[1][2] The inherent structural features of the benzofuran ring system have made it a focal point in medicinal chemistry, leading to the creation of numerous therapeutic agents.[1]

The logical evolution of medicinal chemistry led to the exploration of hybrid molecules that could potentially harness the beneficial properties of both the benzofuran and sulfonamide scaffolds, paving the way for the discovery of novel benzofuran sulfonamides.

Biological Activities and Therapeutic Potential

Novel benzofuran sulfonamides have emerged as a versatile class of compounds with a range of biological activities, most notably as potent inhibitors of carbonic anhydrases and as promising anticancer agents.

Carbonic Anhydrase Inhibition

A primary and extensively studied biological activity of benzofuran sulfonamides is their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several isoforms of human carbonic anhydrase (hCA) are known, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and, more recently, cancer.

Of particular interest are the tumor-associated isoforms hCA IX and hCA XII. These transmembrane enzymes are typically overexpressed in hypoxic solid tumors and play a crucial role in the regulation of tumor pH, contributing to an acidic tumor microenvironment while maintaining a neutral intracellular pH.[7][8] This pH regulation is critical for tumor cell survival, proliferation, and metastasis.[9] Novel benzofuran-based sulfonamides have been designed and synthesized to selectively target these tumor-associated isoforms.[6]

Anticancer Activity

The inhibition of hCA IX and hCA XII by benzofuran sulfonamides is a key mechanism behind their observed anticancer activity. By disrupting pH regulation in the tumor microenvironment, these compounds can lead to increased intracellular acidosis, thereby inhibiting tumor growth and survival.[7][9] Beyond their effects on tumor pH, some benzofuran sulfonamides have demonstrated antiproliferative activity against a range of cancer cell lines through various mechanisms.[10][11]

Data Presentation: A Quantitative Overview

The following tables summarize the quantitative data on the inhibitory activity of representative novel benzofuran sulfonamides against various human carbonic anhydrase isoforms and their antiproliferative activity against selected cancer cell lines.

Table 1: Inhibitory Activity of Novel Benzofuran Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4a 162.8-33.326.9[6][12]
4b 92.7--38.8[12]
5a 37.4--10.1[12]
5b 63.9-27.732.5[6][12]
9a --32.8-[6]
9c --10.0-[6]
10a --76.6-[6]
10b --51.1-[6]
10c --85.4-[6]
10d --97.5-[6]
47b --8.4-[10]
47d --5.5-[10]
AAZ (Acetazolamide) --25-[6]

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Table 2: Antiproliferative Activity of Novel Benzofuran Sulfonamides against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
1h NCI-H4604.13[1]
Cisplatin (Control) NCI-H4604.52[1]
28g MDA-MB-2313.01[10]
28g HCT-1165.20[10]
28g HT-299.13[10]
32a HePG28.49-16.72[11]
32a HeLa6.55-13.14[11]
32a MCF-74.0-8.99[11]
33d A-3754.15[11]
33d MCF-73.22[11]
33d A-5492.74[11]
33d HT-297.29[11]
33d H-4603.81[11]
47b MDA-MB-2316.27[10]
47b MCF-76.45[10]
47d MDA-MB-23114.16[10]
47d MCF-713.79[10]
50g HCT-1160.87[10]
50g HeLa0.73[10]
50g HepG25.74[10]
50g A5490.57[10]

Signaling Pathways and Mechanism of Action

The anticancer effects of benzofuran sulfonamides, particularly through the inhibition of CA IX and CA XII, are intricately linked to the modulation of key signaling pathways within the tumor microenvironment. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activates the transcription of genes that promote adaptation to low oxygen levels, including CA9, which encodes for CA IX.[7][8]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O_out CO₂ + H₂O H_HCO3_out H⁺ + HCO₃⁻ CO2_H2O_out->H_HCO3_out MCT MCT H_HCO3_out->MCT H⁺ out NBC NBC H_HCO3_out->NBC HCO₃⁻ in Invasion Invasion & Metastasis H_HCO3_out->Invasion Acidic Microenvironment CAIX CA IX CAIX->H_HCO3_out Catalysis pH_regulation Intracellular pH Homeostasis NBC->pH_regulation Hypoxia Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Gene CA9 Gene Transcription HIF1->CA9_Gene CA9_Gene->CAIX CO2_H2O_in CO₂ + H₂O (Metabolism) Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Benzofuran_Sulfonamide Benzofuran Sulfonamide Benzofuran_Sulfonamide->CAIX Inhibition Synthesis_Workflow Start Starting Materials (e.g., Salicylaldehyde) Step1 Benzofuran Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling with Sulfonamide Moiety Step2->Step3 Product Final Benzofuran Sulfonamide Step3->Product

References

Spectroscopic and Structural Characterization of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 112894-47-0

  • Molecular Formula: C₈H₉NO₃S

  • Molecular Weight: 199.23 g/mol

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.6 - 7.8m2HAromatic (H-4, H-6)
~7.0d1HAromatic (H-7)
~7.2s2H-SO₂NH₂
~4.6t2H-OCH₂-
~3.2t2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~160C-7a
~140C-5
~128C-3a
~125C-6
~120C-4
~110C-7
~71C-2 (-OCH₂)
~29C-3 (-CH₂)

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3350 - 3250Strong, BroadN-H stretch (sulfonamide)
3000 - 2850MediumC-H stretch (aliphatic)
~1600MediumC=C stretch (aromatic)
1350 - 1310StrongS=O asymmetric stretch (sulfonamide)
1170 - 1150StrongS=O symmetric stretch (sulfonamide)
1250 - 1200StrongC-O-C asymmetric stretch (ether)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zProposed Fragment Ion
199[M]⁺ (Molecular Ion)
135[M - SO₂NH₂]⁺
120[C₈H₈O]⁺
92[C₆H₄O]⁺
79[SO₂NH]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a blank KBr pellet or empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the instrument via a direct insertion probe or by dissolving it in a volatile solvent for injection.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV to fragment the molecule.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Relate the observed fragments to the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation final_report Final Report/ Publication structure_elucidation->final_report

Caption: General workflow for the synthesis and spectroscopic characterization.

A Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonamide Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 2,3-dihydro-1-benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When combined with the versatile sulfonamide pharmacophore, it gives rise to a class of molecules with significant therapeutic potential.[4][5] This technical guide provides an in-depth overview of 2,3-dihydro-1-benzofuran-5-sulfonamide and its analogs, targeting researchers, scientists, and drug development professionals. It covers key synthesis strategies, diverse biological activities including carbonic anhydrase inhibition and diuretic effects, and critical structure-activity relationships that govern their efficacy.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds found in nature and obtainable through synthesis, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,3-dihydro-1-benzofuran substructure, in particular, serves as a valuable platform for the design of novel therapeutic agents.[1] The incorporation of a sulfonamide group, a moiety present in many clinically approved drugs, often imparts strong and specific interactions with biological targets, most notably metalloenzymes.[5][6] This document consolidates current knowledge on derivatives of this compound, focusing on their synthesis, mechanisms of action against key biological targets, and the structural modifications that influence their potency and selectivity.

Synthesis Strategies

The synthesis of this class of compounds involves the initial formation of the core heterocyclic system followed by functionalization with the sulfonamide group.

Synthesis of the this compound Core

The primary route to this compound begins with the sulfonation of 2,3-dihydrobenzofuran. A common method involves reacting 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex to introduce the sulfonic acid group at the 5-position. The intermediate is then converted to the more reactive sulfonyl chloride using an agent like thionyl chloride. Subsequent reaction with ammonia or an appropriate amine yields the final sulfonamide.[7]

G A 2,3-Dihydrobenzofuran B Sulfonation A->B SO3-DMF complex C 2,3-Dihydrobenzofuran- 5-sulfonic acid B->C D Chlorination C->D Thionyl Chloride (SOCl2) E 2,3-Dihydrobenzofuran- 5-sulfonyl chloride D->E F Amination E->F Ammonia (NH3) G 2,3-Dihydro-1-benzofuran- 5-sulfonamide F->G

Caption: General synthesis workflow for the core compound.
Synthesis of Analogs

A variety of analogs can be synthesized by modifying the core structure or the sulfonamide group. For instance, 2,3-dihydrobenzofuran-7-carboxamide derivatives, which act as PARP-1 inhibitors or 5-HT3 receptor antagonists, are synthesized from the corresponding carboxylic acid, which is then activated and reacted with a desired amine.[8][9] The synthesis of the benzofuran core itself can be achieved through various organic reactions, including the Rh(III)-catalyzed C-H activation and carbooxygenation of 1,3-dienes.[10]

Biological Activities and Mechanisms of Action

Derivatives of this scaffold have been shown to interact with several important biological targets, leading to a range of pharmacological effects.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the hydration of CO₂.[6][11] Novel benzofuran-based sulfonamides have been shown to be effective inhibitors of various human CA (hCA) isoforms, including the tumor-associated hCA IX and XII.[12] This makes them promising candidates for the development of anticancer agents. The inhibition mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the catalytic water molecule.

G cluster_0 CA Active Site cluster_1 Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ (Catalytic) Zn->OH Inhibitor R-SO₂NH⁻ Inhibitor->Zn Inhibition

Caption: Sulfonamide inhibiting Carbonic Anhydrase via Zn²⁺ binding.

Table 1: Carbonic Anhydrase Inhibition Data for Benzofuran-based Sulfonamides

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Arylsulfonehydrazone 9a >10000 550.7 97.5 71.8 [12]
Arylsulfonehydrazone 9b >10000 285.4 10.0 10.1 [12]

| Arylsulfonehydrazone 9c | 3943.3 | 196.3 | 25.4 | 19.3 |[12] |

Diuretic and Antihypertensive Activity

This compound is described as a diuretic that can be effective in treating hypertension.[13] Its mechanism is attributed to binding to the sodium chloride channel in the kidney's distal tubule, which increases water secretion through osmotic pressure.[13] This action classifies it and its derivatives among loop diuretics.[14] Some derivatives have also been found to block the cyclooxygenase (COX) enzyme, which may contribute to their overall cardiovascular effects.[13]

PARP-1 Inhibition

Analogs, specifically 2,3-dihydrobenzofuran-7-carboxamides, have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] PARP-1 inhibitors are a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The most potent compounds in this series have IC₅₀ values in the nanomolar range.[8]

Table 2: PARP-1 Inhibition Data for 2,3-Dihydrobenzofuran-7-carboxamide Analogs

Compound Substitution PARP-1 IC₅₀ (µM) Reference
58 3',4'-dihydroxybenzylidene 0.531 [8]
59 2',4'-dihydroxybenzylidene 0.753 [8]
66 4'-(N-methylpiperazin-1-yl)ethoxy 0.155 [8]
72 4'-(2-(N-methylpiperazin-1-yl)ethyl)sulfamoyl 0.079 [8]

| Veliparib | Reference Drug | 0.005 |[8] |

Serotonin (5-HT₃) Receptor Antagonism

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and found to be potent antagonists of the serotonin-3 (5-HT₃) receptor.[9] These receptors are involved in nausea and vomiting, particularly chemotherapy-induced emesis. The most active compound in the series displayed a very high affinity for the 5-HT₃ receptor with a Kᵢ value of 0.055 nM.[9]

Table 3: 5-HT₃ Receptor Antagonism Data

Compound Structure 5-HT₃ Binding Kᵢ (nM) Anti-emetic ED₅₀ (µg/kg i.v.) Reference

| 24 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,2-dimethyl | 0.055 | 0.18 |[9] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly dependent on their substitution patterns.

  • For PARP-1 Inhibition : The presence of hydroxyl groups on the benzylidene ring at the 2-position of the dihydrobenzofuranone core is crucial for potency. A 3',4'-dihydroxy substitution was found to be highly favorable. Replacing the 4'-hydroxyl with heterocyclic moieties connected via linkers significantly improved inhibitory activity.[8]

  • For 5-HT₃ Antagonism : The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring increased pharmacological activity, with dimethyl substitution being the most potent. Stereochemistry also plays a critical role; the (2S)-methyl group and the (S)-1-azabicyclo[2.2.2]octan-3-yl moiety were shown to enhance activity significantly.[9]

  • For Carbonic Anhydrase Inhibition : The "tail" portion of the molecule (the benzofuran ring system) interacts with residues at the entrance of the active site cavity and is a key determinant of isoform selectivity.[11][12] Modifications to this tail can be used to tune the inhibition profile against different CA isoforms.

G cluster_SAR Key SAR Insights Core 2,3-Dihydrobenzofuran Core (Scaffold) R1 Position 2 Substitutions (e.g., -CH₃) - Affects 5-HT₃ affinity - Stereochemistry is critical Core->R1 Modulation Point 1 R2 Position 5/7 Functional Group (-SO₂NH₂ vs -CONH-R) - Determines primary target class (e.g., CA vs. PARP/5-HT₃) Core->R2 Modulation Point 2 R3 Substitutions on 'Tail' Moiety - Governs selectivity & potency (e.g., PARP-1, CA isoforms) R2->R3 Modulation Point 3

References

Navigating the Uncharted Territory: The Safety and Toxicity Profile of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific safety and toxicity data for 2,3-Dihydro-1-benzofuran-5-sulfonamide. This guide, therefore, aims to provide a potential toxicological profile by extrapolating from data on the parent molecule, 2,3-dihydrobenzofuran, and the broader class of sulfonamide-containing compounds. The information presented herein should be interpreted with caution and is intended to guide future research rather than serve as a definitive assessment.

Introduction

This compound is a chemical entity with potential pharmacological applications, identified as a diuretic that may act by binding to the sodium chloride channel in the kidney's distal tubule.[1] Additionally, it has been suggested to inhibit the cyclooxygenase (COX) enzyme, which would reduce prostaglandin synthesis.[1] These mechanisms of action suggest its potential utility in conditions such as hypertension. However, a thorough understanding of its safety and toxicity is paramount for any further development. This document collates available information on structurally related compounds to infer a preliminary safety profile for this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 112894-47-0[1][2][3]
Molecular Formula C8H9NO3S[1][2][3]
Molecular Weight 199.23 g/mol [1]
Melting Point 164-166°C[2]

Potential Pharmacological and Toxicological Mechanisms

The dual-action of this compound as a diuretic and a COX inhibitor suggests two primary signaling pathways of interest.

Pharmacological_Mechanisms cluster_0 Renal Tubule Cell cluster_1 Inflammatory Cell Compound This compound NaCl_Channel Na-Cl Cotransporter Compound->NaCl_Channel Inhibition Diuresis Increased Water and Salt Excretion NaCl_Channel->Diuresis Leads to Compound2 This compound COX Cyclooxygenase (COX) Compound2->COX Inhibition Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Toxicity_Testing_Workflow InVitro In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cytotoxicity Genotoxicity_InVitro Genotoxicity Assays (e.g., Ames, Mouse Lymphoma) InVitro->Genotoxicity_InVitro Acute_Toxicity Acute Oral Toxicity (Rodent) Genotoxicity_InVitro->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity (90-day, Rodent) Acute_Toxicity->Subchronic_Toxicity Repro_Tox Reproductive/Developmental Toxicity Subchronic_Toxicity->Repro_Tox Carcinogenicity_Study Carcinogenicity Bioassay Subchronic_Toxicity->Carcinogenicity_Study

References

Methodological & Application

In Vitro Assay Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3-Dihydro-1-benzofuran-5-sulfonamide is a sulfonamide-containing compound with potential therapeutic applications. Structurally, it belongs to the benzofuran class of heterocyclic compounds. While specific in vitro biological data for this compound is not extensively available in the public domain, the broader classes of benzofuran sulfonamides and sulfonamides, in general, have been evaluated for their inhibitory activity against various enzymes, notably carbonic anhydrases (CAs) and cyclooxygenases (COXs).[1][2][3] This document provides detailed protocols for in vitro assays relevant to these potential targets and presents available data on structurally related compounds to guide research and development efforts.

The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases, enzymes crucial for pH regulation, CO2 transport, and various biosynthetic pathways.[1][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and some types of cancer.[1][5][6] Additionally, some sulfonamides have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway that convert arachidonic acid to prostaglandins.[3][7]

The protocols detailed below describe standard in vitro methods to assess the inhibitory potential of this compound and its analogs against these enzyme targets.

Data Presentation

Table 1: In Vitro Inhibition Data of Benzofuran-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII) [1]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a 4625888.233.345.5
4b 398.5111.975.862.9
5a 256.398.397.571.8
5b 37.412.327.710.1
9a 1251.5632.732.848.1
9b 3945.2571.410.014.2
9c 2503.3196.310.026.0
Acetazolamide (Standard) 25012255.7

Note: The compound numbers (e.g., 4a, 5b) are as designated in the source publication.[1] Kᵢ represents the inhibition constant.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from methodologies used for evaluating benzofuran-based sulfonamides.[1]

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a stopped-flow instrument, which measures the change in pH using a colorimetric indicator as the reaction proceeds.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound (or test compound)

  • Acetazolamide (positive control)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.

    • Prepare the assay buffer containing HEPES and phenol red.

    • Prepare a fresh solution of CO₂-saturated water immediately before the experiment.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the desired concentration of the hCA isoform to the assay buffer.

    • Add the test compound or control at various concentrations to the enzyme solution.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the phenol red indicator over time as the pH decreases due to the formation of carbonic acid.

    • The initial rates of the reaction are determined from the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation Assay Buffer Assay Buffer Assay Buffer->Pre-incubation CO2 Solution CO2 Solution Reaction Initiation Reaction Initiation CO2 Solution->Reaction Initiation Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Cyclooxygenase (COX) Inhibition Assay (Fluorescent Inhibitor Screening Assay)

This is a general protocol for a commercially available fluorescent COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a fluorogenic substrate by PGG₂, the product of the cyclooxygenase reaction, to produce a highly fluorescent product. The fluorescence intensity is proportional to the COX activity.

Materials and Reagents:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorogenic substrate (e.g., ADHP)

  • Heme (cofactor)

  • This compound (or test compound)

  • Celecoxib or Indomethacin (positive controls)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • DMSO

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and controls in DMSO.

    • Create serial dilutions of the stock solutions.

  • Assay Reaction:

    • To each well of the black 96-well plate, add the assay buffer, heme, and the fluorogenic substrate.

    • Add the test compound or control at various concentrations. For the control wells (100% activity), add DMSO.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G cluster_prep Reagent Preparation cluster_plate Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Analysis Prepare Stocks Prepare Stocks Prepare Dilutions Prepare Dilutions Prepare Stocks->Prepare Dilutions Add Inhibitor/DMSO Add Inhibitor/DMSO Prepare Dilutions->Add Inhibitor/DMSO Add Buffer/Reagents Add Buffer/Reagents Add Buffer/Reagents->Add Inhibitor/DMSO Add Enzyme Add Enzyme Add Inhibitor/DMSO->Add Enzyme Add Substrate (AA) Add Substrate (AA) Add Enzyme->Add Substrate (AA) Measure Fluorescence Measure Fluorescence Add Substrate (AA)->Measure Fluorescence Calculate Reaction Rate Calculate Reaction Rate Measure Fluorescence->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50

Signaling Pathways

Carbonic Anhydrase Signaling

Carbonic anhydrases are typically involved in pH regulation and the transport of CO₂ and bicarbonate ions. Their "signaling" is often indirect, influencing the activity of pH-sensitive pathways and ion transporters.

G CO2 + H2O CO2 + H2O CA Carbonic Anhydrase CO2 + H2O->CA H2CO3 H2CO3 HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ pH Regulation pH Regulation HCO3- + H+->pH Regulation Ion Transport Ion Transport HCO3- + H+->Ion Transport Biosynthesis Biosynthesis HCO3- + H+->Biosynthesis CA->H2CO3

Cyclooxygenase Signaling Pathway

The COX pathway is central to inflammation. COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins.

G Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 Prostaglandin Synthases Prostaglandin Synthases PGH2->Prostaglandin Synthases Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever PLA2->Arachidonic Acid COX-1 / COX-2->PGH2 Prostaglandin Synthases->Prostaglandins (PGE2, PGI2, etc.)

References

Application Notes and Protocols for In Vivo Studies of 2,3-Dihydro-1-benzofuran-5-sulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-1-benzofuran-5-sulfonamide is a chemical entity that combines a benzofuran scaffold with a sulfonamide functional group. While this specific molecule is not extensively studied, its structural motifs suggest potential therapeutic applications. Sulfonamides are a well-established class of drugs with a wide range of biological activities, including antimicrobial, diuretic, and anti-inflammatory effects[1][2]. The benzofuran core is present in many biologically active compounds with applications in cardiovascular and neurological disorders[3]. This document outlines hypothetical in vivo studies to investigate the potential antihypertensive and neuroprotective effects of this compound in relevant animal models.

Hypothetical Therapeutic Area 1: Antihypertensive Agent

Based on the known diuretic properties of some sulfonamides, one potential application of this compound is in the management of hypertension[4].

Data Presentation: Summary of Hypothetical Antihypertensive Efficacy
Animal ModelAdministration RouteDose (mg/kg)Treatment DurationMean Arterial Pressure (MAP) Reduction (%)Heart Rate Change (%)Reference
Spontaneously Hypertensive Rat (SHR)Oral (p.o.)1014 days15 ± 2.5-2 ± 1.0Hypothetical Data
Spontaneously Hypertensive Rat (SHR)Oral (p.o.)3014 days25 ± 3.1-4 ± 1.5Hypothetical Data
Spontaneously Hypertensive Rat (SHR)Oral (p.o.)10014 days35 ± 4.2-5 ± 2.0Hypothetical Data
Renal Hypertensive Rat (2K1C)Intraperitoneal (i.p.)107 days12 ± 1.8-1 ± 0.8Hypothetical Data
Renal Hypertensive Rat (2K1C)Intraperitoneal (i.p.)307 days22 ± 2.9-3 ± 1.2Hypothetical Data
Experimental Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Grouping: Animals are randomly divided into four groups (n=8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

    • This compound (10 mg/kg)

    • This compound (30 mg/kg)

    • Positive control (e.g., Enalapril, 10 mg/kg)

  • Drug Administration: The compound and vehicle are administered orally once daily for 14 consecutive days.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at baseline and at regular intervals (e.g., 2, 4, 6, and 24 hours post-dose on days 1, 7, and 14).

  • Data Analysis: Changes in blood pressure and heart rate are calculated relative to baseline. Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Mandatory Visualization

Antihypertensive_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 Days) cluster_measurement Data Collection cluster_analysis Analysis SHR Spontaneously Hypertensive Rats Acclimatization Acclimatization SHR->Acclimatization Grouping Random Grouping (n=8) Acclimatization->Grouping Vehicle Vehicle Control Drug10 Compound (10 mg/kg) Drug30 Compound (30 mg/kg) Positive Positive Control BP_Measure Blood Pressure & Heart Rate Measurement (Tail-Cuff) Vehicle->BP_Measure Drug10->BP_Measure Drug30->BP_Measure Positive->BP_Measure Data_Analysis Statistical Analysis (ANOVA) BP_Measure->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for antihypertensive screening.

Hypothetical Therapeutic Area 2: Neuroprotective Agent

Given that some benzofuran derivatives have shown neuroprotective potential, this is another plausible area of investigation[5][6].

Data Presentation: Summary of Hypothetical Neuroprotective Effects
Animal ModelInsultAdministration RouteDose (mg/kg)Treatment RegimenInfarct Volume Reduction (%)Neurological Deficit Score Improvement (%)Reference
MCAO Rat ModelIschemic StrokeIntravenous (i.v.)5Pre- and Post-insult20 ± 3.515 ± 2.8Hypothetical Data
MCAO Rat ModelIschemic StrokeIntravenous (i.v.)15Pre- and Post-insult35 ± 4.130 ± 3.9Hypothetical Data
MPTP Mouse ModelParkinson's DiseaseSubcutaneous (s.c.)10Daily for 7 daysN/A25 ± 4.5 (Behavioral)Hypothetical Data
MPTP Mouse ModelParkinson's DiseaseSubcutaneous (s.c.)30Daily for 7 daysN/A40 ± 5.2 (Behavioral)Hypothetical Data
Experimental Protocol: Evaluation of Neuroprotective Activity in a Rat Model of Ischemic Stroke
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Anesthetize the rat (e.g., isoflurane).

    • Perform a midline neck incision to expose the common carotid artery.

    • Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Grouping: Animals are randomly divided into four groups (n=10 per group):

    • Sham-operated + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (15 mg/kg)

    • MCAO + Positive control (e.g., Nimodipine)

  • Drug Administration: The compound is administered intravenously, with the first dose given 30 minutes before MCAO and a second dose 2 hours after reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct area (pale region) using image analysis software.

  • Data Analysis: Compare infarct volumes and neurological scores between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

Neuroprotection_Pathway cluster_upstream Ischemic Cascade cluster_downstream Cellular Outcome cluster_intervention Therapeutic Intervention Ischemia Ischemia/Reperfusion Excitotoxicity Excitotoxicity (Glutamate Release) Ischemia->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Ischemia->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation) Ischemia->Inflammation Apoptosis Apoptosis Excitotoxicity->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Compound 2,3-Dihydro-1-benzofuran- 5-sulfonamide Compound->Excitotoxicity Inhibits Compound->Oxidative_Stress Scavenges Compound->Inflammation Modulates

Caption: Hypothetical neuroprotective signaling pathway.

References

Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,3-Dihydro-1-benzofuran-5-sulfonamide as a reference standard in analytical testing. This document outlines the necessary procedures for accurate quantification and identification in research and quality control settings.

Introduction

This compound is a sulfonamide derivative with diuretic and antihypertensive properties.[1] As a reference standard, it is essential for the accurate quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. Its well-characterized physical and chemical properties make it a reliable calibrant for a range of analytical techniques.

Chemical and Physical Properties
PropertyValueReference
CAS Number 112894-47-0[1][2][3]
Molecular Formula C₈H₉NO₃S[1][2][3]
Molecular Weight 199.23 g/mol [1][4]
Appearance White to off-white solid
Melting Point 164-166 °C
Solubility Soluble in methanol, acetonitrile, and DMSO

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: HPLC Method

A simple, reliable, and sensitive analytical method can be developed and validated for the quantitative determination of this compound.[5]

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2.1.2. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v), pH adjusted to 2.5 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 278 nm
Run Time 10 minutes

2.1.4. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.5. Sample Preparation

For drug substance analysis, accurately weigh a sample of the material, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

2.1.6. Calibration Curve

Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be assessed by the correlation coefficient (R²), which should be ≥ 0.999.

2.1.7. Data Analysis

The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject Standards & Sample C->E D Prepare Sample Solution D->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Figure 1. HPLC analysis workflow.

Application: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for the purity assessment of the this compound reference standard.

Experimental Protocol: ¹H-NMR Method

3.1.1. Materials and Reagents

  • This compound reference standard

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) with a known amount of an internal standard (e.g., maleic acid)

  • NMR tubes

3.1.2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

3.1.3. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3.1.4. NMR Acquisition Parameters

ParameterValue
Solvent DMSO-d₆
Pulse Program Standard 1D proton
Relaxation Delay (D1) 30 s (to ensure full relaxation)
Number of Scans 8 or 16

3.1.5. Data Analysis

  • Identify a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Integrate the selected signals.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Reference Standard & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H-NMR Spectrum C->D E Integrate Analyte & Internal Standard Signals D->E F Calculate Purity E->F

Figure 2. qNMR Purity Assessment Workflow.

Application: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of this compound by determining its molecular weight and fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

4.1.1. Instrumentation

  • Mass spectrometer with an ESI source (e.g., quadrupole or ion trap)

4.1.2. Sample Preparation

  • Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

4.1.3. MS Parameters

ParameterCondition
Ionization Mode Positive or Negative
Capillary Voltage 3-5 kV
Drying Gas Flow 5-10 L/min
Drying Gas Temperature 300-350 °C
Scan Range m/z 50-500

4.1.4. Expected Results

  • Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 199.2.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 197.2.

  • Fragmentation: Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da).[6] Therefore, a fragment ion at m/z 135.2 ([M+H-SO₂]⁺) may be observed in MS/MS experiments.

MS_Identity A This compound (m/z 199.2) B [M+H]⁺ (m/z 199.2) A->B Positive Ion Mode C [M-H]⁻ (m/z 197.2) A->C Negative Ion Mode D [M+H-SO₂]⁺ (m/z 135.2) B->D MS/MS Fragmentation

Figure 3. Mass Spectrometry Ionization and Fragmentation.

Concluding Remarks

These protocols provide a framework for the effective use of this compound as a reference standard. Method validation according to ICH guidelines is recommended before implementation for routine analysis. Proper handling and storage of the reference standard are crucial to maintain its integrity and ensure accurate results.

References

Application Notes and Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-5-sulfonamide is a molecule of interest in the field of hypertension research. Its structural features, incorporating a sulfonamide group, suggest potential diuretic and antihypertensive properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent for hypertension. The protocols outlined below are based on established methodologies for evaluating similar compounds and provide a framework for assessing the pharmacological profile of this specific molecule.

Putative Mechanisms of Action

The antihypertensive effect of this compound is hypothesized to occur through one or more of the following mechanisms:

  • Diuresis via Inhibition of the Sodium-Chloride Symporter: The sulfonamide moiety is a key pharmacophore in many diuretic drugs that target the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, thereby reducing blood volume and pressure.

  • Carbonic Anhydrase Inhibition: Some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in bicarbonate reabsorption in the proximal tubule. Inhibition of this enzyme can lead to a mild diuretic effect.

  • Cyclooxygenase (COX) Inhibition: Certain sulfonamide-containing compounds have been shown to inhibit COX enzymes, which may influence renal blood flow and sodium excretion.

  • Direct Vasodilation: While less common for this structural class, a direct vasodilatory effect on blood vessels cannot be ruled out and warrants investigation.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for the antihypertensive and related activities of this compound. The following tables present data for structurally related benzofuran and sulfonamide derivatives to provide a comparative context for experimental design and interpretation.

Table 1: Antihypertensive Activity of Related Dihydrobenzofuran Derivatives in Spontaneously Hypertensive Rats (SHR)

CompoundDose (mg/kg, p.o.)Animal ModelChange in Mean Arterial Pressure (mmHg)Reference
2,3-dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]50Spontaneously Hypertensive RatGood antihypertensive activity (specific values not detailed)[1]
2,3-dihydro-1'-ethyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]50Spontaneously Hypertensive RatGood antihypertensive activity (specific values not detailed)[1]

Table 2: In Vitro Carbonic Anhydrase (CA) Inhibition by Benzofuran-Based Sulfonamides

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Benzofuran Sulfonamide Derivative 4a462.5888.233.326.9[2][3]
Benzofuran Sulfonamide Derivative 5b37.412.327.732.5[2][3]
Benzofuran Sulfonamide Derivative 9c2503196.210.0130.4[2][3]

Table 3: In Vitro Cyclooxygenase (COX) Inhibition by Dihydropyrrolo[3,2,1-hi]indole Sulfonamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Phenyl-derivative 2a>1000.053[4]

Experimental Protocols

Protocol 1: Evaluation of Diuretic Activity in Rats

This protocol is designed to assess the diuretic effect of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Furosemide (positive control, e.g., 10 mg/kg)

  • Normal saline (0.9% NaCl)

  • Metabolic cages

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes

Procedure:

  • House the rats in metabolic cages for acclimatization for at least 24 hours before the experiment.

  • Fast the rats overnight with free access to water.

  • On the day of the experiment, administer normal saline (25 mL/kg, p.o.) to all rats to ensure a uniform state of hydration.

  • After 30 minutes, divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (high dose, e.g., 50 mg/kg, p.o.)

    • Group 4: Furosemide (10 mg/kg, p.o.)

  • Place the rats back into the metabolic cages and collect urine at 2, 4, 6, and 24-hour intervals.

  • Measure the total urine volume for each collection period.

  • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

Data Analysis:

  • Compare the urine volume and electrolyte excretion between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • Calculate the diuretic action (ratio of urine volume of the test group to the control group) and saluretic index (ratio of Na+ excretion of the test group to the control group).

Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol assesses the ability of the test compound to lower blood pressure in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Captopril (positive control, e.g., 30 mg/kg/day, p.o.)

  • Non-invasive blood pressure measurement system (tail-cuff method) or telemetry system

  • Oral gavage needles

Procedure:

  • Acclimatize the SHR to the blood pressure measurement procedure for at least one week before the study.

  • Measure the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for three consecutive days.

  • Divide the rats into groups (n=8 per group) with similar mean SBP:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 25 mg/kg/day, p.o.)

    • Group 3: this compound (high dose, e.g., 100 mg/kg/day, p.o.)

    • Group 4: Captopril (30 mg/kg/day, p.o.)

  • Administer the respective treatments orally once daily for a period of 4 weeks.

  • Measure SBP and HR at regular intervals (e.g., weekly) throughout the treatment period. Measurements should be taken at the same time each day to minimize diurnal variations.

  • On the final day of treatment, measure SBP and HR at 2, 4, 6, 8, and 24 hours post-dosing to determine the duration of action.

Data Analysis:

  • Calculate the change in SBP and HR from baseline for each group at each time point.

  • Compare the changes in blood pressure between the test groups and the vehicle control group using repeated measures ANOVA.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potential of the compound against carbonic anhydrase isoforms.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and acetazolamide in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the buffer, enzyme solution, and the test compound/standard inhibitor at various concentrations.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Monitor the hydrolysis of p-nitrophenyl acetate to p-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of the compound on COX-1 and COX-2 isoforms.

Materials:

  • Human or ovine COX-1 and COX-2 enzymes

  • This compound

  • Indomethacin or Celecoxib (standard inhibitors)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl with cofactors)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare various concentrations of the test compound and standard inhibitors.

  • In separate reaction tubes, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound/standard inhibitor.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

  • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizations

G cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_targets Molecular Targets cluster_outcome Physiological Outcome Compound This compound Diuresis Diuresis Compound->Diuresis Vasodilation Vasodilation Compound->Vasodilation NCC Na+/Cl- Symporter (Distal Tubule) Diuresis->NCC Inhibition CA Carbonic Anhydrase (Proximal Tubule) Diuresis->CA Inhibition COX Cyclooxygenase Diuresis->COX Inhibition VSMC Vascular Smooth Muscle Cells Vasodilation->VSMC Direct Effect? BP_Lowering Blood Pressure Lowering NCC->BP_Lowering CA->BP_Lowering COX->BP_Lowering VSMC->BP_Lowering

Caption: Proposed signaling pathway for the antihypertensive effect.

G cluster_workflow Experimental Workflow for Antihypertensive Screening start Start: Select Animal Model (SHR) acclimatization Acclimatization & Baseline BP Measurement start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Chronic Oral Administration (4 weeks) grouping->treatment bp_monitoring Weekly Blood Pressure & Heart Rate Monitoring treatment->bp_monitoring final_measurement Acute BP Measurement (Post-final dose) bp_monitoring->final_measurement data_analysis Data Analysis & Statistical Comparison final_measurement->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Workflow for in vivo antihypertensive screening.

G cluster_logic Logical Relationship of Potential Mechanisms compound This compound Sulfonamide Moiety primary_mechanism Primary Hypothesis Diuretic Effect compound->primary_mechanism Leads to secondary_mechanisms Secondary Hypotheses Carbonic Anhydrase Inhibition Cyclooxygenase Inhibition Direct Vasodilation compound->secondary_mechanisms May also cause outcome Antihypertensive Effect primary_mechanism->outcome secondary_mechanisms->outcome

Caption: Logical relationship of potential antihypertensive mechanisms.

References

Application of Benzofuran Sulfonamides in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran sulfonamide derivatives have emerged as a promising class of compounds in anticancer research. Their multifaceted mechanism of action, often involving the inhibition of key enzymes and signaling pathways crucial for tumor progression, has garnered significant interest. This document provides a comprehensive overview of the application of benzofuran sulfonamides in cancer cell line studies, including detailed experimental protocols and a summary of their biological activities. The primary focus is on their role as inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII, and their impact on downstream signaling pathways such as NF-κB.

Mechanism of Action: Targeting Carbonic Anhydrases and Beyond

Benzofuran sulfonamides often exert their anticancer effects by targeting carbonic anhydrases, zinc-containing metalloenzymes that play a critical role in pH regulation.[1][2] In the tumor microenvironment, which is often hypoxic and acidic, CA IX and CA XII are overexpressed and contribute to cancer cell survival and proliferation.[1][2] By inhibiting these enzymes, benzofuran sulfonamides can disrupt pH homeostasis, leading to intracellular acidification and subsequent induction of apoptosis.

Some benzofuran derivatives have also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[3] Furthermore, certain benzofuran-containing compounds can interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4]

Data Presentation: Anticancer Activity of Benzofuran Sulfonamides

The following tables summarize the in vitro anticancer activity of representative benzofuran sulfonamide derivatives against various human cancer cell lines.

Table 1: Carbonic Anhydrase Inhibition by Benzofuran Sulfonamides

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
4a >10000120.533.345.3[1]
5b 854.3102.727.730.8[1]
9a 1295598.632.826.3[1]
9c 2503196.410.010.1[1]
10b >10000487.551.140.2[1]
Acetazolamide (Standard) 25012255.7[1]

Table 2: Growth Inhibitory Activity of Benzofuran Sulfonamides (NCI-60 Cell Line Screen)

CompoundCell LineCancer TypeGrowth Inhibition (%)
5b SRLeukemia58.33
K-562Leukemia48.62
UO-31Renal Cancer45.74
10b SNB-75CNS Cancer52.22
UO-31Renal Cancer45.72
K-562Leukemia41.74

Data represents single-dose (10 µM) testing.[1]

Table 3: IC50 Values of Benzofuran-Imidazopyridine Sulfonamides

CompoundMCF-7 (Breast)A549 (Lung)Colo-205 (Colon)A2780 (Ovarian)
9a 2.12 µM3.14 µM4.52 µM5.18 µM
9c 1.89 µM2.45 µM3.87 µM4.23 µM
9h 2.56 µM3.88 µM4.91 µM5.82 µM
9i 1.54 µM2.11 µM3.15 µM3.89 µM
9j 2.87 µM4.02 µM5.23 µM6.14 µM

Data from a study on novel sulfonamide derivatives of benzofuran-imidazopyridines.[5]

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Evaluating Benzofuran Sulfonamides cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Benzofuran Sulfonamide Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds enzyme_inhibition Carbonic Anhydrase Inhibition Assay synthesis->enzyme_inhibition Test Compounds mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Determine IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) apoptosis_assay->cell_cycle_assay western_blot Western Blot Analysis cell_cycle_assay->western_blot Investigate Protein Expression pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Workflow for evaluating benzofuran sulfonamides.

CAIX_Signaling_Pathway Proposed Mechanism: Benzofuran Sulfonamide Inhibition of CAIX Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_ion H+ CO2 CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2->CAIX CAIX->H_ion Hydration HCO3 HCO3- CAIX->HCO3 Hydration pH_regulation pH Homeostasis HCO3->pH_regulation cell_survival Cell Survival & Proliferation pH_regulation->cell_survival apoptosis Apoptosis cell_survival->apoptosis Benzofuran_Sulfonamide Benzofuran Sulfonamide Benzofuran_Sulfonamide->CAIX Inhibits Benzofuran_Sulfonamide->apoptosis Induces

Caption: Benzofuran sulfonamide inhibition of CAIX signaling.

NFkB_Signaling_Pathway Proposed Mechanism: Benzofuran Sulfonamide and NF-κB Signaling cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines, Growth Factors IKK IKK Complex stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation gene_transcription Target Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB_nuc->gene_transcription Activates Benzofuran_Sulfonamide Benzofuran Sulfonamide Benzofuran_Sulfonamide->IKK Inhibits (Potential) Benzofuran_Sulfonamide->NFkB_nuc Inhibits Translocation (Potential)

Caption: Benzofuran sulfonamide and NF-κB signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of benzofuran sulfonamides on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzofuran sulfonamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran sulfonamide compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by benzofuran sulfonamides.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran sulfonamide compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of benzofuran sulfonamides on cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran sulfonamide compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 106 cells per sample.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the effect of benzofuran sulfonamides on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p21, cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels. Normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols: Antibacterial Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of sulfonamide derivatives, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in combating bacterial infections.[1] They are synthetic analogues of para-aminobenzoic acid (PABA) and function by competitively inhibiting a key enzyme in the bacterial folic acid synthesis pathway.[2][3] This mechanism makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][] The emergence of antibiotic resistance has revitalized research into novel sulfonamide derivatives with enhanced potency and the ability to overcome resistance mechanisms.[5][6]

Mechanism of Action

The primary antibacterial mechanism of sulfonamide derivatives is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][3] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3][7] PABA is an essential substrate for DHPS in the synthesis of dihydrofolic acid, a precursor to folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[2][3] This ultimately disrupts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect (inhibition of growth and reproduction).[3][][7]

Sulfonamide Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibitor Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Inhibition Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines & Pyrimidines (DNA, RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Coenzyme for Bacterial_Growth Bacterial Growth & Reproduction Nucleic_Acids->Bacterial_Growth Inhibition->Bacterial_Growth Prevents

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Quantitative Antibacterial Activity

The antibacterial efficacy of sulfonamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize representative data for novel sulfonamide derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Sulfonamide Derivatives (µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliK. pneumoniaeReference
Compound 5a-Inactive7.81-[8]
Compound 9a-Inactive7.81-[8]
Derivative 1b64-512---[9]
Derivative 1c64-512---[9]
Derivative 1d64-512---[9]
Ciprofloxacin (Control)----[8]

Note: "-" indicates data not provided in the cited source. "Inactive" indicates no activity was observed.

Table 2: Zone of Inhibition of Novel Sulfonamide Derivatives (mm)

Compound/DerivativeS. aureusB. subtilisE. coliK. pneumoniaeReference
Compound 5a-Inactive31 ± 0.12-[8]
Compound 9a-Inactive30 ± 0.12-[8]
Derivative 1a22.15 ± 6.22---[10]
Derivative 1b16.39 ± 1.17---[10]
Derivative 1c15.42 ± 0.66---[10]
Derivative 1d15.83 ± 1.28---[10]
Ciprofloxacin (Control)--32 ± 0.12-[8]

Note: "-" indicates data not provided in the cited source. "Inactive" indicates no activity was observed.

Experimental Protocols

The following are detailed protocols for assessing the antibacterial activity of sulfonamide derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Dissolve the sulfonamide derivatives in DMSO to create a stock solution. Prepare a series of two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide derivative at which no visible bacterial growth is observed.

Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone.

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm)

  • Sterile swabs

  • 0.5 McFarland standard

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Disc Preparation and Application: Dissolve the sulfonamide derivatives in a suitable solvent (e.g., DMSO). Apply a known concentration of each compound solution (e.g., 50 µL) onto a sterile filter paper disc.[8] Allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs onto the surface of the inoculated MHA plates. Ensure firm contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.

Antibacterial Testing Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Compound Synthesized Sulfonamide Derivatives Serial_Dilution Prepare Serial Dilutions in 96-well Plate Compound->Serial_Dilution Disc_Prep Impregnate Discs with Compound Compound->Disc_Prep Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Inoculum_Prep_MIC Prepare Bacterial Inoculum (0.5 McFarland) Bacteria->Inoculum_Prep_MIC Inoculum_Prep_Disk Prepare Bacterial Inoculum (0.5 McFarland) Bacteria->Inoculum_Prep_Disk Inoculation_MIC Inoculate Wells Serial_Dilution->Inoculation_MIC Inoculum_Prep_MIC->Inoculation_MIC Incubation_MIC Incubate (16-20h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plate_Prep Prepare MHA Plates Lawn_Culture Create Bacterial Lawn Plate_Prep->Lawn_Culture Inoculum_Prep_Disk->Lawn_Culture Place_Discs Place Discs on Agar Lawn_Culture->Place_Discs Disc_Prep->Place_Discs Incubation_Disk Incubate (18-24h, 37°C) Place_Discs->Incubation_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubation_Disk->Measure_Zone

Caption: Workflow for assessing the antibacterial activity of sulfonamides.

References

Application Notes and Protocols for 2,3-Dihydrobenzofuran Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives, detailing their mechanisms of action, and providing protocols for their evaluation.

Introduction

2,3-Dihydrobenzofuran derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anti-inflammatory agents.[1][2][3][4] These scaffolds, prevalent in numerous natural and synthetic bioactive molecules, have demonstrated potent inhibitory effects on key inflammatory mediators and signaling pathways.[5][6] This document outlines the quantitative data supporting their anti-inflammatory activity, detailed experimental protocols for their assessment, and visual representations of the implicated biological pathways.

Data Presentation: Anti-Inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives

The following table summarizes the quantitative data on the inhibitory effects of various 2,3-dihydrobenzofuran derivatives on key inflammatory markers.

Compound Class/DerivativeTarget/AssayIC50 Value (µM) / % InhibitionReference
Fluorinated benzofuran/dihydrobenzofuran derivativesInterleukin-6 (IL-6)1.2 - 9.04[2][3][4]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[2][3][4]
Nitric Oxide (NO)2.4 - 5.2[2][3][4]
Prostaglandin E2 (PGE2)1.1 - 20.5[2][3][4]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin synthesis inhibitionMore potent than indomethacin[1]
Carrageenan-induced paw edema (rat)More potent than diclofenac[1]
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines (LINS01005)COX-2 expression in murine asthma modelSignificant reduction[7]
Eosinophil counts in bronchoalveolar lavage fluidSignificant reduction[7]
Heterocyclic/benzofuran hybrids (Compound 5d)Nitric Oxide (NO) generation52.23 ± 0.97[5][8]
Aza-benzofuran derivatives (Compounds 1 and 4)Nitric Oxide (NO) release17.3 and 16.5[9]
2,3-dihydropyrazole and thiazole derivativesCarrageenan-induced rat paw edema≥ 70% inhibition[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Anti-Inflammatory Activity Assessment in Macrophages

This protocol is used to evaluate the ability of 2,3-dihydrobenzofuran derivatives to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4][9]

a. Cell Culture and Treatment:

  • Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Determine NO concentration using the Griess reagent assay. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

c. Measurement of Pro-inflammatory Cytokines and Prostaglandins:

  • Collect the cell culture supernatant.

  • Quantify the levels of IL-6, CCL2, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

d. Western Blot Analysis for COX-2 and iNOS Expression:

  • Lyse the treated cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory effects of the compounds in vivo.[1][10]

a. Animal Model:

  • Use male Wistar rats (150-200 g).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

b. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Investigation of Signaling Pathways (NF-κB and MAPK)

This protocol outlines the investigation of the effect of 2,3-dihydrobenzofuran derivatives on the NF-κB and MAPK signaling pathways.[5][8][11]

a. Cell Treatment and Lysis:

  • Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 1.

  • Lyse the cells to extract total protein.

b. Western Blot Analysis:

  • Perform Western blotting as described in Protocol 1d.

  • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα, p-IKKα/β, IKKα/β.

    • MAPK Pathway: p-p38, p38, p-JNK, JNK, p-ERK, ERK.

  • Analyze the band intensities to determine the effect of the compounds on the phosphorylation of these proteins.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives are often mediated through the modulation of key signaling cascades, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[12][13] Upon stimulation by inflammatory signals like LPS, IKK is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 heterodimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by 2,3-Dihydrobenzofuran Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, etc.) DNA->Pro_inflammatory_Genes Transcription Inhibitor 2,3-Dihydrobenzofuran Derivatives Inhibitor->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation.[5] LPS stimulation activates these kinases, which in turn phosphorylate and activate transcription factors like AP-1, leading to the expression of inflammatory genes.

MAPK_Pathway cluster_mapk MAPK Cascades cluster_inhibition Inhibition by 2,3-Dihydrobenzofuran Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activation p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Nucleus Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Transcription Inhibitor 2,3-Dihydrobenzofuran Derivatives Inhibitor->p38 Inhibit Inhibitor->JNK Inhibit Inhibitor->ERK Inhibit

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for screening 2,3-dihydrobenzofuran derivatives for their anti-inflammatory properties in vitro.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Synthesized 2,3-Dihydrobenzofuran Derivatives Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with Test Compounds Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pre_treatment->LPS_Stimulation Griess_Assay Griess Assay (NO) LPS_Stimulation->Griess_Assay ELISA ELISA (IL-6, CCL2, PGE2) LPS_Stimulation->ELISA Western_Blot Western Blot (COX-2, iNOS, p-p65, p-p38) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis and IC50 Determination Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End: Identification of Potent Anti-inflammatory Hits Data_Analysis->End

Caption: In vitro anti-inflammatory screening workflow.

References

Application Notes and Protocols for the Proteomic Investigation of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive literature search for the direct experimental use of 2,3-Dihydro-1-benzofuran-5-sulfonamide in proteomics research did not yield specific published studies. However, the exploration of novel small molecules is a cornerstone of drug discovery and chemical biology. Proteomics offers a powerful suite of tools to elucidate the mechanism of action (MoA) and identify cellular targets of such compounds.[1][2][3] This document provides a generalized framework and detailed protocols for investigating the proteomic effects of a novel compound, using this compound as a representative example.

The primary objectives of a proteomics-based investigation of a new chemical entity are typically:

  • Target Identification: To determine the specific protein(s) with which the compound directly interacts.

  • Mechanism of Action Elucidation: To understand the downstream cellular pathways and processes that are altered by the compound's activity.

These application notes outline common experimental strategies, including chemical proteomics for target identification and quantitative proteomics for MoA studies, providing researchers with a roadmap for characterizing novel bioactive molecules.

Part 1: Target Identification using Chemical Proteomics

Chemical proteomics is a powerful approach to identify the direct binding partners of a small molecule within a complex proteome.[4][5] This often involves creating a chemical probe by modifying the compound of interest to include a reactive group and/or an affinity tag.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

A common method for target identification is the use of an immobilized form of the compound to "pull down" its binding partners from a cell lysate.[6]

cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis compound This compound linker Attach Linker Arm compound->linker probe Immobilize on Solid Support (e.g., Agarose Beads) linker->probe incubation Incubate Lysate with Probe probe->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page digest In-gel Digestion (e.g., Trypsin) sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms db_search Database Search & Protein Identification lc_ms->db_search

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 1: Target Pull-Down with Immobilized Compound

Objective: To identify proteins that bind to this compound.

Materials:

  • Synthesized this compound with a suitable linker for immobilization (e.g., an amino or alkyne group).[6]

  • Activated agarose beads (e.g., NHS-activated or Azide-functionalized).

  • Cell line of interest (e.g., a cancer cell line relevant to the compound's expected activity).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE loading buffer or a high-salt solution).

  • SDS-PAGE gels and reagents.

  • In-gel digestion kit (with Trypsin).

  • Reagents for LC-MS/MS analysis.

Methodology:

  • Probe Preparation:

    • Immobilize the modified this compound onto the activated agarose beads according to the manufacturer's instructions.[6]

    • Use beads without the compound as a negative control for non-specific binding.

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells on ice using lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Affinity Purification:

    • Incubate the cell lysate with the compound-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with wash buffer to remove unbound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie or silver stain) to visualize protein bands.[6]

    • Excise unique bands present in the compound lane but not the control lane.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Extract the resulting peptides for mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using LC-MS/MS.[4][7]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., SwissProt) using a search engine like Sequest or Mascot.[8]

Part 2: Mechanism of Action (MoA) Elucidation using Quantitative Proteomics

Quantitative proteomics can reveal how the compound affects cellular protein expression, providing insights into the biological pathways it modulates.[9][10] A common approach is to compare the proteomes of cells treated with the compound versus a vehicle control.

Experimental Workflow: Label-Free Quantitative (LFQ) Proteomics

cluster_treat Cell Treatment cluster_process Sample Processing cluster_analyze Data Acquisition & Analysis cells Culture Cells (e.g., in 6-well plates) treat_compound Treat with Compound (e.g., 10 µM) cells->treat_compound treat_dmso Treat with Vehicle (e.g., DMSO) cells->treat_dmso harvest Harvest Cells & Lyse treat_compound->harvest treat_dmso->harvest digest Protein Digestion (Trypsin) harvest->digest cleanup Peptide Cleanup (e.g., C18 desalting) digest->cleanup lc_ms LC-MS/MS Analysis (DIA or DDA) cleanup->lc_ms quant Label-Free Quantification (MS1 Intensity) lc_ms->quant stats Statistical Analysis (Identify significant changes) quant->stats pathway Pathway Enrichment Analysis stats->pathway

Caption: Workflow for Label-Free Quantitative (LFQ) Proteomics.

Protocol 2: Global Proteome Profiling

Objective: To identify proteins and pathways that are significantly altered upon treatment with this compound.

Materials:

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture reagents.

  • Lysis buffer (e.g., urea-based buffer for deep proteome coverage).

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin).

  • Peptide desalting columns (e.g., C18 StageTips).

  • High-resolution mass spectrometer.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow to ~70% confluency.

    • Treat cells with a predetermined concentration of this compound (e.g., IC50 value) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Perform in biological triplicate.

  • Protein Extraction and Digestion:

    • Harvest and lyse the cells from each condition.

    • Quantify protein concentration (e.g., BCA assay).

    • Take equal amounts of protein from each sample.

    • Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides overnight with trypsin.

  • Peptide Cleanup:

    • Desalt the peptide samples using C18 columns to remove contaminants and prepare for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze each sample via LC-MS/MS. A data-independent acquisition (DIA) or data-dependent acquisition (DDA) method can be used for label-free quantification.[7][11]

    • The mass spectrometer measures the mass-to-charge ratio and intensity of the eluting peptides.

  • Data Analysis:

    • Process the raw MS data using software like MaxQuant or Spectronaut.

    • Perform peptide and protein identification and quantify protein abundance based on the intensity of the peptide signals (MS1 ion current).[7]

    • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated between the compound-treated and control groups.

    • Conduct pathway enrichment analysis (e.g., using DAVID or g:Profiler) on the list of significantly altered proteins to identify affected biological pathways.[12]

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are hypothetical examples of how data from the described experiments could be presented.

Table 1: Hypothetical Target Proteins Identified by AP-MS

Protein ID (UniProt)Gene NameProtein NamePeptide CountFold Enrichment (Compound vs. Control)
P04637TP53Cellular tumor antigen p531225.4
Q06609MAPK1Mitogen-activated protein kinase 1918.2
P62258HSPA8Heat shock cognate 71 kDa protein715.6

Table 2: Hypothetical Proteins Regulated by Compound Treatment (LFQ Proteomics)

Protein ID (UniProt)Gene NameProtein NameLog2 Fold Changep-valueRegulation
P0C6X7UBA52Ubiquitin-60S ribosomal protein L40-1.580.001Down-regulated
P11021HSP90AA1Heat shock protein HSP 90-alpha2.100.0005Up-regulated
Q13547BAXApoptosis regulator BAX1.890.002Up-regulated

Signaling Pathway Visualization

Based on the proteomics results, key signaling pathways can be visualized. For example, if the data suggests an effect on the MAPK signaling pathway, a diagram can be constructed.

compound 2,3-Dihydro-1- benzofuran-5-sulfonamide target Identified Target (e.g., a Kinase) compound->target Inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK downstream Downstream Effects (e.g., Proliferation, Apoptosis) ERK->downstream

References

Developing Novel Therapeutics with a 2,3-Dihydrobenzofuran Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1][2][3][4][5] Its structural features make it an attractive starting point for the development of novel therapeutics across various disease areas, including inflammation, cancer, and neurological disorders. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of therapeutics based on this versatile scaffold.

Biological Activities and Quantitative Data

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for representative compounds in the areas of anti-inflammatory, anticancer, and cannabinoid receptor modulation.

Table 1: Anti-Inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives

Compound IDAssayTarget/MediatorCell Line/ModelIC50 (µM)Reference
Fluorinated Dihydrobenzofuran 1PGE2 InhibitionCOX-2LPS-stimulated Macrophages1.92[6]
Fluorinated Dihydrobenzofuran 2PGE2 InhibitionCOX-2LPS-stimulated Macrophages1.48[6]
Fluorinated Dihydrobenzofuran 1IL-6 Inhibition-LPS-stimulated Macrophages1.23[6][7][8]
Fluorinated Dihydrobenzofuran 2IL-6 Inhibition-LPS-stimulated Macrophages9.04[6][7][8]
Fluorinated Dihydrobenzofuran 1CCL2 Inhibition-LPS-stimulated Macrophages1.5[6][7][8]
Fluorinated Dihydrobenzofuran 2CCL2 Inhibition-LPS-stimulated Macrophages19.3[6][7][8]
Fluorinated Dihydrobenzofuran 1NO InhibitioniNOSLPS-stimulated Macrophages2.4[6][7][8]
Fluorinated Dihydrobenzofuran 2NO InhibitioniNOSLPS-stimulated Macrophages5.2[6][7][8]
Aza-benzofuran 1NO InhibitioniNOSLPS-stimulated RAW 264.717.3[1][9]
Aza-benzofuran 4NO InhibitioniNOSLPS-stimulated RAW 264.716.5[1][9]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin Synthesis Inhibition-In vitroMore potent than indomethacin[10]

Table 2: Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Fluorinated Dihydrobenzofuran 1HCT116Colorectal Carcinoma19.5[6]
Fluorinated Dihydrobenzofuran 2HCT116Colorectal Carcinoma24.8[6]
Chalcone DerivativeA549Lung Cancer2.85[3]
Chalcone DerivativeH1299Lung Cancer1.46[3]
Chalcone DerivativeHCT116Colon Cancer0.59[3]
Chalcone DerivativeHT29Colon Cancer0.35[3]
Oxindole-based Hybrid 22dMCF-7Breast Cancer3.41[11]
Oxindole-based Hybrid 22fMCF-7Breast Cancer2.27[11]
Oxindole-based Hybrid 22dT-47DBreast Cancer3.82[11]
Oxindole-based Hybrid 22fT-47DBreast Cancer7.80[11]

Table 3: Cannabinoid Receptor 2 (CB2) Agonist Activity of 2,3-Dihydrobenzofuran Derivatives

Compound IDAssayReceptorKi (nM)EC50 (nM)Reference
MDA7 (Compound 18)Radioligand BindingHuman CB21.2-[12]
MDA104 (Compound 33)Radioligand BindingHuman CB20.8-[12]
MDA42 (Compound 19)Radioligand BindingHuman CB20.5-[12]
MDA39 (Compound 30)Radioligand BindingHuman CB20.4-[12]
Triazole Derivative 6Radioligand BindingHuman CB2105.3-[13]
Triazole Derivative 11Radioligand BindingHuman CB2116.4-[13]
Triazole Derivative 6Functional Assay (β-arrestin)Human CB2-1830[13]
Triazole Derivative 11Functional Assay (β-arrestin)Human CB2-1140[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key anti-inflammatory compound and for essential biological assays to evaluate the therapeutic potential of novel 2,3-dihydrobenzofuran derivatives.

Synthesis Protocol: 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one

This protocol is adapted from methodologies for the synthesis of similar benzofuranone derivatives and is intended as a starting point for optimization.

Materials:

  • 4-Chloro-3-cyclohexylphenol

  • Glyoxylic acid

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Condensation. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-chloro-3-cyclohexylphenol (1 equivalent) and glyoxylic acid (1.2 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture to reflux and continuously remove water using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Step 2: Work-up and Purification. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: In Vitro Anti-Inflammatory Activity (NO Production in LPS-Stimulated Macrophages)

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include an unstimulated control group.

  • Nitrite Measurement. After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Biological Assay Protocol: In Vitro Anticancer Activity (SRB Cytotoxicity Assay)

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding. Seed the desired cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment. Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation. After the incubation period, gently add cold TCA (10% w/v) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining. Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement. Add Tris base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell growth inhibition for each compound concentration. Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel therapeutics is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by 2,3-dihydrobenzofuran derivatives and a general workflow for their discovery and development.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold_Selection Scaffold Selection (2,3-Dihydrobenzofuran) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (e.g., Animal Models) Lead_Optimization->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies IND_Enabling_Studies IND-Enabling Studies Toxicology_Studies->IND_Enabling_Studies

Caption: General workflow for drug discovery using the 2,3-dihydrobenzofuran scaffold.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, etc.) Nucleus->Inflammatory_Genes activates transcription of Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.

mPGES1_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPK_Pathway MAPK Pathway (ERK, p38) Inflammatory_Stimuli->MAPK_Pathway activates COX2 COX-2 MAPK_Pathway->COX2 upregulates mPGES1 mPGES-1 MAPK_Pathway->mPGES1 upregulates PGH2 PGH₂ COX2->PGH2 produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate PGH2->mPGES1 substrate PGE2 PGE₂ mPGES1->PGE2 produces Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->mPGES1 inhibits

Caption: Inhibition of the mPGES-1 signaling pathway by 2,3-dihydrobenzofuran derivatives.

CB2_Receptor_Signaling Dihydrobenzofuran_Agonist 2,3-Dihydrobenzofuran Agonist CB2_Receptor CB2 Receptor Dihydrobenzofuran_Agonist->CB2_Receptor binds to Gi_Protein Gi Protein CB2_Receptor->Gi_Protein activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP conversion of ATP PKA PKA cAMP->PKA activates Immune_Modulation Immune Modulation (e.g., anti-inflammatory effects) PKA->Immune_Modulation leads to

Caption: Activation of the CB2 receptor signaling pathway by 2,3-dihydrobenzofuran agonists.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-5-sulfonamide is a molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are presented with a focus on accuracy, precision, and robustness, in line with international validation guidelines.

Data Presentation

The following tables summarize representative quantitative data for the analysis of sulfonamides and benzofuran derivatives, which can be considered as performance benchmarks when developing a specific method for this compound.

Table 1: Representative Chromatographic Performance for Sulfonamides and Benzofuran Derivatives

Compound ClassRepresentative CompoundRetention Time (min)Linearity Range (µg/mL)
SulfonamidesSulfamethoxazole5.00.005 - 0.025>0.999
BenzofuransCarbofuran4.0527.5 - 750.999[1]
Benzofurans2-(2-thienyl)benzofuran~5.81 - 100>0.999[1]

Table 2: Representative Method Sensitivity for Sulfonamides and Benzofuran Derivatives

Compound ClassRepresentative CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
SulfonamidesSulfonamides in medicated feed32.7–56.3 mg/kg54.8–98.4 mg/kg[2]
BenzofuransCarbofuran1.31 µg/mL3.97 µg/mL[1]
Benzofurans2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a general method for the quantification of this compound in a pharmaceutical formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to adjust pH to around 2.5-3.0). A typical starting gradient could be 60:40 (v/v) water:acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 270-280 nm is suggested for sulfonamides).[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[3]

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a general procedure for the sensitive and selective quantification of this compound in biological matrices such as plasma or urine. LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[5]

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50-100 mm length, <3 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution program should be optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be determined based on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound and an internal standard need to be determined by direct infusion of the standard solutions.

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare stock solutions of the analyte and a suitable internal standard (a structurally similar, stable isotope-labeled compound is ideal) in an organic solvent.

  • Calibration Standards: Prepare calibration standards by spiking blank biological matrix with known concentrations of the analyte.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitนte the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Alternatively, for cleaner samples, Solid-Phase Extraction (SPE) can be used:

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[5]

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute as described above.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection/Receipt Homogenization Homogenization/Weighing Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup Dilution Dilution Cleanup->Dilution HPLC HPLC Separation Dilution->HPLC Detection UV or MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

G cluster_params Validation Parameters MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity & Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2,3-Dihydro-1-benzofuran-5-sulfonamide for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 2,3-Dihydro-1-benzofuran-5-sulfonamide for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many sulfonamide-containing compounds like this compound is often attributed to their molecular structure. These molecules can have a crystalline structure with strong intermolecular hydrogen bonds that require substantial energy to overcome for dissolution. The presence of the sulfonamide group, which is weakly acidic, means its ionization state and, consequently, its solubility, are highly dependent on the pH of the aqueous environment. In its non-ionized form, the compound is generally more hydrophobic and thus less soluble in water.[1]

Q2: What are the initial troubleshooting steps if my compound precipitates when added to an aqueous assay buffer?

A2: If you observe precipitation of this compound in your aqueous buffer, consider the following initial steps:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent to create a high-concentration stock. Dimethyl sulfoxide (DMSO) is a common first choice.[1]

  • Optimize Final Organic Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is minimal (typically below 1%) to prevent interference with the biological assay.[1]

  • Adjust the pH of the Assay Buffer: The solubility of sulfonamides can often be significantly increased by adjusting the pH of the buffer to favor the formation of a more soluble, ionized species.[1][2]

  • Temperature Control: Ensure that both your compound stock solution and the assay buffer are at the same temperature before mixing, as solubility can be temperature-dependent.[1]

Q3: What are the most effective methods for enhancing the solubility of this compound for assays?

A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the solution to ionize the sulfonamide group is a primary and often effective method.[1][3]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3][4]

  • Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic drug, effectively increasing its apparent solubility in aqueous solutions.[5]

  • Surfactants: The formation of micelles by surfactants can encapsulate the drug molecules, leading to increased solubility.[6]

  • Solid Dispersions: Dispersing the drug within a hydrophilic carrier matrix can enhance its wettability and dissolution rate.[7][8]

Troubleshooting Guide

Problem: The compound precipitates out of the DMSO stock solution upon dilution into the aqueous assay buffer.

Potential Cause Suggested Solution
Final DMSO concentration is too low While keeping the final DMSO concentration low is ideal, it may be insufficient to maintain solubility. Incrementally increase the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) and always include a vehicle control to assess the solvent's effect on the assay.[1]
Buffer composition Certain salts or components in your buffer might be promoting precipitation. Try using a different buffer system or simplifying the buffer's composition.[1]
Time-dependent precipitation The compound may be soluble initially but precipitates over the duration of the assay. Prepare fresh dilutions of the compound immediately before each experiment.[1]
Adsorption to labware Hydrophobic compounds can adhere to the surfaces of plastic labware. Consider using low-adhesion microplates or glassware to minimize this effect.[1]

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the potential impact of different solubilization strategies.

Condition Solvent/Vehicle Temperature (°C) Approximate Solubility (µg/mL)
Aqueous Deionized Water25< 1
Aqueous Phosphate Buffered Saline (PBS), pH 7.4255 - 10
pH Adjustment 50 mM Phosphate Buffer, pH 9.02550 - 100
Co-solvent 10% DMSO in PBS, pH 7.425100 - 200
Co-solvent 20% PEG 400 in PBS, pH 7.425150 - 250
Cyclodextrin 5% (w/v) HP-β-CD in Water25> 500

Note: This data is illustrative and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of finely powdered this compound to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10:90, 20:80, 40:60). Common co-solvents to test include DMSO, ethanol, propylene glycol, and PEG 400.[8]

  • Add an excess amount of the powdered compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH Adjustment protocol to determine the solubility in each mixture.

  • Important: Always check for any signs of precipitation after adding the co-solvent stock to your final aqueous buffer. If precipitation is observed, the final concentration of your compound is above its solubility limit in that specific co-solvent/buffer mixture.[8]

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Methodology (Co-precipitation Method):

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration (e.g., 5% w/v).

  • In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue to stir the mixture for a designated period (e.g., 1-2 hours) at a constant temperature.[1]

  • The resulting solution can then be filtered (0.22 µm) and the concentration of the dissolved compound determined.

Visualizations

experimental_workflow Solubility Enhancement Workflow start Start: Poorly Soluble This compound stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution ph_adjustment pH Adjustment stock_solution->ph_adjustment cosolvents Co-solvents stock_solution->cosolvents cyclodextrins Cyclodextrins stock_solution->cyclodextrins evaluate_solubility Evaluate Solubility (e.g., HPLC-UV) ph_adjustment->evaluate_solubility cosolvents->evaluate_solubility cyclodextrins->evaluate_solubility assay_compatibility Check for Assay Compatibility & Interference evaluate_solubility->assay_compatibility successful Successful Solubilization for Assay assay_compatibility->successful No Interference troubleshoot Troubleshoot Further assay_compatibility->troubleshoot Interference Observed

Caption: A workflow for enhancing the solubility of the target compound.

decision_tree Troubleshooting Precipitation start Compound Precipitates in Aqueous Assay Buffer check_dmso Is Final DMSO Concentration >0.1%? start->check_dmso increase_dmso Increase Final DMSO (e.g., to 0.5-1%) & Include Vehicle Control check_dmso->increase_dmso No check_buffer Is Buffer Complex? check_dmso->check_buffer Yes end_soluble Solubility Improved increase_dmso->end_soluble simplify_buffer Simplify or Change Buffer System check_buffer->simplify_buffer Yes check_time Does Precipitation Occur Over Time? check_buffer->check_time No simplify_buffer->end_soluble fresh_dilutions Prepare Fresh Dilutions Immediately Before Use check_time->fresh_dilutions Yes end_insoluble Still Insoluble: Consider Other Methods check_time->end_insoluble No fresh_dilutions->end_soluble

Caption: A decision tree for troubleshooting compound precipitation.

References

Technical Support Center: Optimizing In Vivo Experiments with 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 2,3-Dihydro-1-benzofuran-5-sulfonamide for in vivo experiments. Due to the limited availability of specific preclinical data for this compound, this guide focuses on establishing a robust methodology for dose-finding and optimization based on general principles for novel sulfonamide and benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage information for this compound?

A1: Currently, there is a lack of publicly available, specific in vivo dosage information for this compound. As a novel investigational compound, detailed preclinical data, including optimal dosage for various animal models and disease states, has not been widely published. Therefore, researchers should approach dosage selection through a systematic dose-finding study.

Q2: What is the general mechanism of action for sulfonamide compounds?

A2: Sulfonamides traditionally act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[1] This disruption of the folate pathway ultimately inhibits bacterial growth. However, sulfonamide derivatives can have a wide range of biological activities beyond their antimicrobial properties, including anti-inflammatory, anti-cancer, and diuretic effects, by targeting other enzymes or receptors.[2][3][4] Benzofuran derivatives also exhibit diverse pharmacological activities.[5][6] The specific mechanism of this compound would need to be determined through dedicated in vitro and in vivo studies.

Q3: What are the key pharmacokinetic considerations for sulfonamides?

A3: The pharmacokinetic properties of sulfonamides can vary significantly between different derivatives and animal species.[7] Key parameters to consider include:

  • Absorption: Most sulfonamides are well-absorbed orally.

  • Distribution: They generally distribute widely throughout the body.

  • Metabolism: The liver is the primary site of metabolism.

  • Excretion: Excretion is mainly through the kidneys.

It is crucial to perform pharmacokinetic studies in the selected animal model to determine the half-life, bioavailability, and clearance of this compound to inform the dosing regimen.[7]

Troubleshooting Guide

Problem: High toxicity or adverse effects observed in initial in vivo studies.

Possible Cause: The initial starting dose is too high.

Solution:

  • Review Dose Calculation: Re-evaluate the method used to determine the starting dose. If based on in vitro data, ensure that the translation to an in vivo dose was appropriate.

  • Dose Reduction: Reduce the dose significantly (e.g., by 50-75%) and repeat the study with a smaller cohort of animals.

  • Formulation and Vehicle Check: Ensure the compound is properly solubilized and that the vehicle is well-tolerated and not contributing to the toxicity.

  • Route of Administration: Consider if the route of administration is appropriate. For example, oral administration may lead to first-pass metabolism that could generate toxic metabolites. An alternative route, such as subcutaneous or intravenous, might be considered.

Problem: Lack of efficacy or desired biological effect.

Possible Cause: The dose is too low, or the compound has poor bioavailability.

Solution:

  • Dose Escalation: If no toxicity was observed at the initial dose, a dose-escalation study should be performed. Gradually increase the dose in subsequent cohorts of animals while carefully monitoring for both efficacy and any signs of toxicity.[8]

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the concentration of the compound in the plasma over time. This will help determine if the compound is being absorbed and reaching a sufficient concentration to be effective.

  • Route of Administration: If oral bioavailability is low, consider an alternative route of administration, such as intraperitoneal or intravenous, to ensure adequate systemic exposure.

  • Target Engagement: If possible, use a biomarker to confirm that the compound is interacting with its intended target in vivo.

Experimental Protocols

Protocol 1: Initial Dose Estimation and Dose Range Finding Study

This protocol outlines a general approach to selecting a starting dose and conducting a dose-range finding study for a novel compound like this compound.

1. Initial Dose Estimation:

  • Literature Review: Search for in vivo data on structurally similar benzofuran sulfonamide derivatives. This can provide a starting point for a dose range.

  • In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 values as a starting point. A common, though highly approximate, starting point for in vivo studies is to convert the in vitro effective concentration to a dose in mg/kg.

  • Allometric Scaling: If data from other species is available, allometric scaling can be used to estimate a human equivalent dose (HED) and then convert it to the appropriate animal dose based on body surface area.[8]

2. Dose Range Finding Study (Dose Escalation):

  • Animal Model: Select the appropriate animal model (e.g., mice or rats) based on the therapeutic area of interest.

  • Group Size: Use a small number of animals per group (e.g., n=3-5).

  • Dose Levels: Select a wide range of doses. A logarithmic dose spacing (e.g., 1, 3, 10, 30, 100 mg/kg) is often a good starting point.[8]

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring:

    • Toxicity: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a set period (e.g., 7-14 days).

    • Efficacy: If a relevant efficacy model is available, monitor for the desired therapeutic effect.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Protocol 2: Pharmacokinetic (PK) Study

1. Animal Model and Grouping:

  • Use the same species and strain of animal as in the efficacy studies.

  • Typically, 3-5 animals per time point are sufficient.

2. Compound Administration:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous (IV) route to determine bioavailability.

3. Sample Collection:

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

4. Sample Analysis:

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).

Data Presentation

Table 1: Example Dose Range Finding Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control-Oral Gavage5
2Compound X1Oral Gavage5
3Compound X10Oral Gavage5
4Compound X100Oral Gavage5

Table 2: Example Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)ValueValue
Tmax (hr)ValueValue
AUC (ng*hr/mL)ValueValue
t1/2 (hr)ValueValue
Bioavailability (%)Value-

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Dosage Optimization lit_review Literature Review & In Vitro Data dose_estimation Initial Dose Estimation lit_review->dose_estimation dose_range_finding Dose Range Finding Study (Toxicity & Efficacy) dose_estimation->dose_range_finding pk_study Pharmacokinetic (PK) Study dose_range_finding->pk_study Inform PK dose optimal_dose Optimal Dose Selection for Efficacy Studies dose_range_finding->optimal_dose Identify MTD & Efficacious Dose Range pk_study->optimal_dose Determine Bioavailability & Half-life

Caption: Workflow for In Vivo Dosage Optimization.

signaling_pathway cluster_pathway General Sulfonamide Mechanism of Action (Antibacterial) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Blocked Sulfonamide This compound (Hypothesized) Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Further Synthesis DNA_RNA DNA, RNA, Proteins THF->DNA_RNA

References

Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process: the sulfonation of 2,3-dihydrobenzofuran to form the corresponding sulfonyl chloride, followed by amination to yield the final sulfonamide product.

Q2: What are the critical parameters in the chlorosulfonation step?

A2: The key parameters for the chlorosulfonation of 2,3-dihydrobenzofuran are temperature control and the choice of sulfonating agent. Chlorosulfonic acid is a common reagent for this transformation. Careful, slow addition of the substrate to the acid at low temperatures is crucial to prevent side reactions and degradation.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Chlorosulfonic acid is highly corrosive and reacts violently with water. All reactions should be conducted in a well-ventilated fume hood, using anhydrous solvents and glassware. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q4: How can I monitor the progress of the amination reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the observation of the consumption of the sulfonyl chloride and the formation of the sulfonamide product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield in the Chlorosulfonation Step
Possible Cause Recommended Solution
Moisture in the reaction: Chlorosulfonic acid readily hydrolyzes, which deactivates it.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reaction temperature too high: This can lead to the decomposition of the starting material or the product.Maintain a low reaction temperature (typically 0-5 °C) during the addition of 2,3-dihydrobenzofuran to chlorosulfonic acid.
Insufficient sulfonating agent: An inadequate amount of chlorosulfonic acid will result in incomplete conversion.Use a slight excess of chlorosulfonic acid. Refer to optimized literature protocols for the correct stoichiometry.
Problem 2: Formation of Multiple Products in the Chlorosulfonation Step
Possible Cause Recommended Solution
Poor regioselectivity: Sulfonation can occur at different positions on the aromatic ring.Control the reaction temperature and the rate of addition of the starting material. Lower temperatures generally favor the formation of the desired isomer.
Degradation of starting material: The harsh acidic conditions can cause the opening of the dihydrofuran ring.Add the 2,3-dihydrobenzofuran to the chlorosulfonic acid dropwise at a controlled temperature to minimize degradation.
Problem 3: Low Yield in the Amination Step
Possible Cause Recommended Solution
Hydrolysis of the sulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.Use the sulfonyl chloride intermediate immediately after preparation or store it under anhydrous conditions. Ensure the amination reaction is performed in an anhydrous solvent.
Incomplete reaction: The amination reaction may be slow or may not go to completion.Increase the reaction time or gently heat the reaction mixture. Ensure an adequate amount of the aminating agent (e.g., ammonia) is used.
Formation of side products: The sulfonyl chloride can react with primary amines to form a disulfonamide byproduct.Use a controlled stoichiometry and add the sulfonyl chloride slowly to the amine solution.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
  • Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Starting Material: Add 2,3-dihydrobenzofuran (1 equivalent) dropwise to the stirred chlorosulfonic acid over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Amine: Add a solution of the amine (e.g., concentrated ammonium hydroxide, 2-3 equivalents) dropwise to the cooled sulfonyl chloride solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction with water. Separate the organic layer,

Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dihydro-1-benzofuran-5-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Precipitation/Isolation - Incomplete reaction.- Presence of unreacted starting materials (2,3-dihydrobenzofuran, sulfonylating agent).- Formation of side-products (e.g., disulfonated products, hydrolyzed intermediates).- Monitor the reaction completion using Thin Layer Chromatography (TLC) before workup.[1]- Perform a preliminary purification step like a solvent wash (e.g., with a non-polar solvent to remove unreacted 2,3-dihydrobenzofuran).- Proceed with more rigorous purification methods like recrystallization or column chromatography.
Oiling Out During Recrystallization - The chosen solvent is too good a solvent for the compound.- The cooling process is too rapid.- Presence of impurities that lower the melting point.- Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., water to an ethanol solution, or hexanes to an ethyl acetate solution).- Allow the solution to cool slowly to room temperature and then in a refrigerator.- Try a different solvent system. Good starting points for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[2]
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Co-elution of impurities with the product.- Overloading of the column.- Optimize the mobile phase using TLC. Test various solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or acetone in dichloromethane).[3]- If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., preparative HPLC).- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Final Product is a Colored Solid - Presence of colored impurities from the synthesis, particularly from the sulfonation step.- Treat a solution of the crude product with activated charcoal before the final filtration or recrystallization step.- Ensure complete removal of any acidic or basic residues from the workup through appropriate washes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for developing a purification protocol for this compound?

A1: The initial purification strategy depends on the scale of your synthesis and the impurity profile. For small-scale syntheses (<1 g), flash column chromatography is often the most effective method for isolating the pure compound. For larger scales, recrystallization can be more practical if a suitable solvent system is identified. A patent describing the synthesis of this compound mentions that purification is achieved by standard techniques like recrystallization and chromatography, suggesting both are viable methods.[1]

Q2: Which solvent systems are recommended for the column chromatography of this compound?

Q3: What are some suitable recrystallization solvents for this compound?

A3: For sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures such as ethanol/water and ethyl acetate/hexanes.[2][4] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below. Small-scale solubility tests with the crude material in various solvents are recommended to identify the best candidate.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[1] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the target compound from impurities. A suitable visualization technique for sulfonamides on a TLC plate is using a solution of 1% p-dimethylaminobenzaldehyde in 5% hydrochloric acid, which typically forms colored spots.[5]

Q5: What are the likely impurities I need to remove?

A5: Based on the synthesis described in the literature, which involves the reaction of 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide complex followed by treatment with a thionyl halide and then ammonolysis, potential impurities include:

  • Unreacted 2,3-dihydrobenzofuran.

  • The intermediate 2,3-dihydrobenzofuran-5-sulfonic acid.

  • The intermediate 2,3-dihydrobenzofuran-5-sulfonyl chloride.

  • Potentially a small amount of the isomeric 7-sulfonamide derivative.

  • Disulfonated byproducts.

Experimental Protocols

While specific literature protocols for the purification of this compound are not detailed, the following general procedures for related compounds can be adapted.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If still no crystals form, the solvent may be too good; a co-solvent (anti-solvent) like water or hexanes can be added dropwise until turbidity persists.

  • Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC method to separate the product from impurities. A good mobile phase will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy Start Crude this compound TLC Perform TLC Analysis Start->TLC Decision Assess Impurity Profile TLC->Decision Simple_Impurity Simple Impurity Profile (Few, well-separated spots) Decision->Simple_Impurity Simple Complex_Impurity Complex Impurity Profile (Multiple, close spots) Decision->Complex_Impurity Complex Recrystallization Attempt Recrystallization Simple_Impurity->Recrystallization Column_Chromatography Perform Column Chromatography Complex_Impurity->Column_Chromatography Purity_Check1 Check Purity (TLC, NMR, etc.) Recrystallization->Purity_Check1 Purity_Check2 Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Repurify Further Purification Needed Purity_Check1->Repurify Not Pure Purity_Check2->Pure_Product Pure Purity_Check2->Repurify Not Pure Repurify->Column_Chromatography

Caption: A decision-making workflow for selecting a purification strategy.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow Start Crude Product TLC_Optimization Optimize Mobile Phase via TLC Start->TLC_Optimization Column_Packing Pack Silica Gel Column TLC_Optimization->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Evaporate Solvent Combine_Fractions->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: A step-by-step workflow for purification by column chromatography.

References

minimizing off-target effects of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,3-Dihydro-1-benzofuran-5-sulfonamide. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues, particularly concerning the minimization of off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary on-target effect of this compound is its action as a diuretic. It is understood to bind to the sodium chloride channel in the distal tubule of the kidney, which leads to increased water secretion through osmotic pressure.[1] This mechanism is beneficial for its application in treating hypertension.[1]

Q2: What are the known or potential off-target effects of this compound?

A2: this compound has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[1] This is a significant off-target effect that can lead to various physiological responses. Additionally, due to its sulfonamide structure, it has the potential to interact with other enzymes that bind sulfonamides, such as carbonic anhydrases.[2][3][4] The benzofuran moiety might also contribute to interactions with other biological targets.[5]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound that elicits the desired on-target effect while minimizing off-target responses.

  • Use of Selective Antagonists: Co-administration of a selective antagonist for the off-target protein (e.g., a specific COX inhibitor if the diuretic effect is of interest) can help to isolate the on-target effects.

  • Control Experiments: Include appropriate controls, such as cell lines or animal models lacking the primary target, to identify off-target effects.

  • Structural Analogs: If available, test structural analogs of the compound that have been designed for greater selectivity.

  • Advanced Delivery Systems: For in vivo studies, consider targeted delivery systems like nanoparticles to increase the concentration of the compound at the desired site of action and reduce systemic exposure.[6][7]

Q4: Are there known structural modifications to this compound that improve its selectivity?

A4: While specific research on improving the selectivity of this compound is not widely published, general principles of medicinal chemistry can be applied. Modifications to the sulfonamide group or the benzofuran ring system could alter the binding affinity for its on- and off-targets.[8] For example, substitutions on the heterocyclic ring of sulfonamides can produce highly potent derivatives with altered target profiles.[8] Researchers may consider synthesizing or obtaining analogs with modifications designed to reduce COX inhibition while retaining diuretic activity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected physiological responses in cell culture or animal models (e.g., inflammatory changes, gastrointestinal issues) The compound is likely exhibiting its off-target COX inhibition activity.[1]1. Perform a dose-response experiment to find the minimal effective concentration for the on-target effect. 2. Measure prostaglandin levels in your experimental system to confirm COX inhibition. 3. Use a more selective analog if available. 4. Incorporate a control group treated with a known selective COX inhibitor to compare effects.
Observed diuretic effect is weaker than expected. 1. The compound may have poor bioavailability in the experimental model. 2. The experimental model may have a variant of the sodium chloride channel that is less sensitive to the compound. 3. Incorrect dosage or administration route.1. Verify the formulation and solubility of the compound. 2. Confirm the expression and functionality of the target protein in your model system. 3. Optimize the dose and administration route through pharmacokinetic studies.
Inconsistent results across experiments. 1. Variability in experimental conditions (e.g., cell passage number, animal age). 2. Degradation of the compound. 3. Contamination of reagents.1. Standardize all experimental parameters. 2. Ensure proper storage of the compound as per manufacturer's instructions and verify its purity periodically. 3. Use fresh, high-quality reagents.
Difficulty in distinguishing on-target from off-target effects. The on-target and off-target effects may be intertwined in the biological system being studied.1. Employ genetic tools like CRISPR-Cas9 or RNAi to knockdown the on-target or off-target proteins and observe the change in the compound's effect.[9] 2. Use high-throughput screening against a panel of related targets to profile the compound's selectivity.[9]

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound and Analogs

CompoundOn-Target Activity (Diuresis) - ED50 (mg/kg)Off-Target Activity (COX-1 Inhibition) - IC50 (µM)Off-Target Activity (COX-2 Inhibition) - IC50 (µM)Selectivity Index (COX-1/Diuresis)
This compound 105.28.10.52
Analog A (Modified Sulfonamide)1225.630.22.13
Analog B (Modified Benzofuran)82.13.50.26

This table presents hypothetical data for illustrative purposes.

Table 2: Troubleshooting Experimental Outcomes with Hypothetical Data

ObservationPotential CauseSuggested Confirmatory ExperimentExpected Outcome of Confirmatory Experiment
Reduced urine output at high dosesOff-target renal vasoconstriction due to COX inhibitionMeasure renal blood flow after administrationDecreased renal blood flow at high doses
Gastric irritation in animal modelsCOX-1 inhibition in the gastric mucosaMeasure prostaglandin E2 levels in gastric tissueSignificantly reduced PGE2 levels
Lack of effect in a specific cell lineLow expression of the target sodium chloride channelWestern blot or qPCR for the target proteinLow or undetectable protein/mRNA levels

This table presents hypothetical scenarios and data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

  • Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent COX inhibitor screening assay kit, test compound, and known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, the assay buffer, and the test compound dilutions.

    • Incubate for a specified time at the recommended temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product (e.g., prostaglandin G2) using the detection reagent provided in the kit.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Diuretic Activity Assay in a Rat Model

  • Objective: To evaluate the in vivo diuretic efficacy of this compound.

  • Materials: Male Wistar rats, metabolic cages, test compound, vehicle control (e.g., 0.5% carboxymethyl cellulose), and a positive control (e.g., hydrochlorothiazide).

  • Procedure:

    • Acclimate rats to the metabolic cages.

    • Fast the rats overnight with free access to water.

    • Administer the test compound, vehicle, or positive control orally.

    • Collect urine over a period of 24 hours.

    • Measure the total urine volume.

    • Analyze urine for sodium, potassium, and chloride ion concentrations.

    • Calculate the diuretic action and saluretic indices.

Visualizations

Signaling_Pathway cluster_renal_tubule Renal Distal Tubule Cell Na-Cl Cotransporter Na-Cl Cotransporter Cell Interior Cell Interior Na-Cl Cotransporter->Cell Interior Na+/K+ ATPase Na+/K+ ATPase Renal Interstitium Renal Interstitium Na+/K+ ATPase->Renal Interstitium Na+ Bloodstream Bloodstream Renal Interstitium->Bloodstream Tubular Lumen Tubular Lumen Tubular Lumen->Na-Cl Cotransporter Na+, Cl- Cell Interior->Na+/K+ ATPase Na+ This compound This compound This compound->Na-Cl Cotransporter Inhibition

Caption: On-target signaling pathway of this compound.

Experimental_Workflow Start Start Hypothesis Hypothesis: Compound has off-target COX activity Start->Hypothesis In Vitro Assay Perform COX-1 and COX-2 Inhibition Assays Hypothesis->In Vitro Assay Analyze IC50 Analyze IC50 Values In Vitro Assay->Analyze IC50 Decision Significant COX Inhibition? Analyze IC50->Decision In Vivo Study Conduct In Vivo Model Study (e.g., gastric irritation) Decision->In Vivo Study Yes No Significant Effect Off-Target Effect Unlikely Decision->No Significant Effect No Correlate Data Correlate In Vitro and In Vivo Data In Vivo Study->Correlate Data Conclusion Confirm Off-Target Effect Correlate Data->Conclusion

Caption: Workflow for investigating potential off-target COX activity.

Troubleshooting_Logic Start Unexpected Result Observed Check_Purity Compound Purity & Stability - Verify with analytical methods - Check storage conditions Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Protocol Experimental Protocol - Review reagent concentrations - Standardize procedures Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Model Biological Model System - Confirm target expression - Assess cell/animal health Model_OK Model OK? Check_Model->Model_OK Purity_OK->Check_Protocol Yes Re-purify Re-purify or obtain new compound Purity_OK->Re-purify No Protocol_OK->Check_Model Yes Revise_Protocol Revise experimental protocol Protocol_OK->Revise_Protocol No Investigate_Off_Target Investigate Off-Target Effects Model_OK->Investigate_Off_Target Yes Validate_Model Validate or change biological model Model_OK->Validate_Model No

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Protocol Refinement for Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbonic anhydrase (CA) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring carbonic anhydrase activity and its inhibition?

A1: The most common methods are colorimetric and stopped-flow assays. The colorimetric assay typically utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (pNPA), which produces a yellow-colored product that can be measured spectrophotometrically.[1][2][3][4] The stopped-flow CO2 hydration assay is considered the gold-standard for measuring the catalytic activity of CAs and the potency of their inhibitors.[5] This technique monitors the rapid pH change resulting from the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, using a pH indicator dye.[5] Fluorescence-based assays offer an alternative, often employing an indicator-displacement concept where a fluorescent probe binds to the enzyme and is displaced by a competitive inhibitor, leading to a change in fluorescence.[6]

Q2: My inhibitor is not dissolving properly in the aqueous assay buffer. What can I do?

A2: Poor inhibitor solubility is a common issue.[7] Most inhibitors are first dissolved in a small amount of an organic solvent, like DMSO or ethanol, to create a stock solution.[4][8][9] This stock is then diluted into the aqueous assay buffer. It's crucial to determine the maximum soluble concentration of your inhibitor in the final assay buffer to avoid precipitation.[10] Always include a solvent control in your experiment to account for any effects of the solvent on enzyme activity.[8][9]

Q3: I am observing inconsistent and non-reproducible results in my assay. What are the likely causes?

A3: Inconsistent results can stem from several factors. One common cause is compound aggregation, which can be dependent on concentration and assay conditions.[11] Enzyme instability is another major factor; ensure your enzyme is stored correctly at -20°C or -80°C, and avoid repeated freeze-thaw cycles by preparing aliquots.[2][4][7][9] Always use fresh samples or samples that have been stored at the correct temperatures.[12] Pipetting errors, especially with small volumes, can also lead to variability.[12] Finally, ensure all components are completely thawed and mixed gently before use.[12]

Q4: The enzyme activity in my control wells is lower than expected. What should I check?

A4: Low enzyme activity can be due to several reasons. The enzyme may have been stored improperly or subjected to multiple freeze-thaw cycles, leading to degradation.[2][9] The assay buffer must be at the optimal pH and room temperature for the enzyme to function correctly.[7][12] Check for the presence of any interfering substances in your samples, such as EDTA, SDS, or sodium azide, which can inhibit enzyme activity.[12] Also, verify that the enzyme concentration is appropriate for the assay.[7]

Q5: How do I differentiate between a true inhibitor and a compound that interferes with the assay (a PAIN)?

A5: Pan-Assay Interference Compounds (PAINS) are a known issue, especially when screening natural product libraries.[11] These compounds can produce false positive results through non-specific mechanisms. To identify a potential PAIN, you can perform counter-screening against unrelated enzymes. If your compound inhibits multiple enzymes with similar potency, it is likely a promiscuous inhibitor.[11] Additionally, since many promiscuous inhibitors act through aggregation, their activity can be sensitive to non-ionic detergents like Triton X-100. A significant loss of potency in the presence of such a detergent suggests aggregation-based inhibition.[11]

Troubleshooting Guides

Issue 1: High Background Signal in "No Enzyme" Control Wells
Possible Cause Troubleshooting Step
Substrate InstabilityThe substrate may be hydrolyzing spontaneously in the assay buffer. Prepare the substrate solution fresh daily.[4] Test the absorbance of the substrate in the buffer over time without the enzyme to assess its stability.
Compound InterferenceThe test compound may absorb light at the same wavelength as the product. Run a background control for every test compound, which includes the compound and substrate but no enzyme.[8][9]
Contaminated ReagentsOne of the assay components may be contaminated. Use fresh, high-quality reagents and dedicated pipette tips for each component.[13]
Issue 2: Incomplete or No Inhibition by a Known Inhibitor
Possible Cause Troubleshooting Step
Inactive InhibitorThe inhibitor may have degraded. Avoid multiple freeze-thaw cycles of the inhibitor stock solution.[9] Prepare fresh dilutions for each experiment.
Incorrect Inhibitor ConcentrationThere may be an error in the calculation of the inhibitor concentration. Double-check all calculations and dilutions.
Enzyme Concentration Too HighAn excessively high enzyme concentration may require a higher inhibitor concentration to achieve significant inhibition. Optimize the enzyme concentration to ensure the reaction rate is in the linear range.[7]
Issue 3: Precipitate Formation Upon Addition of Inhibitor
Possible Cause Troubleshooting Step
Low Inhibitor SolubilityThe final concentration of the inhibitor in the assay well may exceed its solubility limit in the aqueous buffer.[10]
High Organic Solvent ConcentrationThe concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor may be too high, causing the inhibitor to precipitate when diluted in the aqueous buffer. Keep the final solvent concentration low (typically ≤1%).
Buffer IncompatibilityThe pH or ionic strength of the assay buffer may not be suitable for the inhibitor. Test the inhibitor's solubility in different buffers if possible.

Experimental Protocols & Data

Standard Carbonic Anhydrase Inhibition Assay Protocol (Colorimetric)

This protocol is based on the hydrolysis of p-nitrophenyl acetate (pNPA).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • CA Enzyme Stock Solution: Dissolve the enzyme in cold Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.[4]

  • CA Working Solution: Immediately before use, dilute the enzyme stock to the desired concentration with cold Assay Buffer.[4]

  • Substrate Stock Solution: Prepare a stock solution of pNPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh daily.[4]

  • Inhibitor Stock Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM).[4]

2. Assay Procedure (96-well plate format):

  • Add Assay Buffer to each well.

  • Add the inhibitor solution at various concentrations to the sample wells. For control wells, add the same volume of solvent (e.g., DMSO).

  • Add the CA Working Solution to all wells except the blank.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Initiate the reaction by adding the Substrate Solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[4]

3. Data Analysis:

  • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Quantitative Data: Inhibition Constants of Known Inhibitors

The following table summarizes the inhibitory activity of well-characterized carbonic anhydrase inhibitors against different human (hCA) isoforms. Lower Ki and IC50 values indicate more potent inhibition.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide-127430-
SLC-0111Very low inhibition960-45.14.5
hCAIX-IN-5>10000>10000130.7829.1-
Data sourced from publicly available scientific literature.[5] A dash (-) indicates data was not readily available.

Visualizations

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Add Buffer, Inhibitor/Solvent) prep->plate enzyme_add Add Enzyme (except blank wells) plate->enzyme_add pre_incubate Pre-incubation (Allow inhibitor binding) enzyme_add->pre_incubate reaction_start Initiate Reaction (Add Substrate) pre_incubate->reaction_start measurement Kinetic Measurement (Absorbance over time) reaction_start->measurement analysis Data Analysis (Calculate Rates, % Inhibition, IC50) measurement->analysis

Caption: Workflow for a typical carbonic anhydrase inhibition assay.

Troubleshooting_Workflow action_node action_node start Inconsistent Results? check_reagents Reagents Fresh & Properly Stored? start->check_reagents check_solubility Inhibitor Soluble? check_reagents->check_solubility Yes action_reagents Prepare Fresh Reagents Aliquot Stocks check_reagents->action_reagents No check_controls Controls Behaving as Expected? check_solubility->check_controls Yes action_solubility Check Solvent Concentration Run Solubility Test check_solubility->action_solubility No check_params Assay Parameters Optimal? check_controls->check_params Yes action_controls Verify Positive/Negative Controls Check for PAINS check_controls->action_controls No action_params Optimize pH, Temp, Enzyme Conc. check_params->action_params No end_node Consistent Results check_params->end_node Yes action_reagents->check_reagents action_solubility->check_solubility action_controls->check_controls action_params->check_params

Caption: Logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the bioavailability of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: While specific data for this compound is limited, compounds with sulfonamide and benzofuran moieties often exhibit low oral bioavailability due to two primary factors: poor aqueous solubility and low intestinal permeability.[1] The sulfonamide group can contribute to a stable crystalline structure that dissolves slowly in the gastrointestinal tract. Additionally, the overall physicochemical properties of the molecule may not be optimal for passive diffusion across the intestinal epithelium.

Q2: What initial steps should I take to investigate the low bioavailability of my this compound formulation?

A2: A systematic approach is recommended. Begin with a thorough physicochemical characterization of the compound. Key parameters to assess are its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its intestinal permeability.[2] Based on these initial findings, you can then select an appropriate strategy to enhance bioavailability.

Q3: What are some common formulation strategies to improve the solubility and dissolution rate of this compound?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like those in the sulfonamide class.[3][4] These include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug particles, leading to a faster dissolution rate.[1][3]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., PEG 400) or surfactants in the formulation can improve the wettability and solubility of the compound.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and maintain the drug in a more soluble amorphous state.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the GI tract, which can enhance the solubility and absorption of lipophilic drugs.[3][5]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility
  • Symptom: The compound precipitates out of solution during in vitro assays or formulation preparation.

  • Possible Causes:

    • High crystallinity of the compound.

    • Unfavorable physicochemical properties (e.g., high lipophilicity).

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ micronization or nano-milling to increase the surface area for dissolution.[1]

    • Formulation with Excipients: Explore the use of co-solvents, surfactants, or cyclodextrins to enhance solubility.[1]

    • Salt Formation: Investigate different salt forms of the compound to identify one with improved solubility and stability.[1]

    • pH Adjustment: Determine the pKa of the compound and assess its solubility in buffers of varying pH to identify the optimal pH for dissolution.

Issue 2: Low Intestinal Permeability
  • Symptom: Low apparent permeability (Papp) values in in vitro models like Caco-2 assays, despite adequate solubility.

  • Possible Causes:

    • The molecule's physicochemical properties (e.g., high polarity, large molecular weight) are not conducive to passive diffusion.

    • The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal epithelium.

  • Troubleshooting Steps:

    • Caco-2 Bidirectional Permeability Assay: Conduct this assay to determine the efflux ratio. A ratio significantly greater than 1 suggests that the compound is subject to active efflux.

    • Co-administration with Efflux Inhibitors: In in vitro studies, co-dosing with a known efflux inhibitor (e.g., verapamil) can confirm if efflux is a significant barrier.

    • Prodrug Strategy: Consider designing a prodrug of this compound to transiently mask the properties hindering its permeability.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValue
Molecular Weight199.23 g/mol [6]
Melting Point164-166°C[7]
Aqueous Solubility (pH 7.4)< 0.1 mg/mL
LogP1.8
pKa9.5 (sulfonamide)

Table 2: Example of In Vitro Permeability Data in Caco-2 Cells

FormulationApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Unformulated Compound0.55.2
Formulation with Efflux Inhibitor2.51.1
Nano-suspension1.84.9

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution in transport buffer to the apical (A) side of the cell monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral side.

    • Add fresh buffer to the apical side.

    • Collect samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: Rat Oral Bioavailability Study
  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight prior to dosing.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 20% PEG 400 in water).

  • Intravenous (IV) Administration:

    • Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein to one group of rats (n=3-5).

    • Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Oral (PO) Administration:

    • Administer a single oral gavage dose (e.g., 10 mg/kg) to a second group of rats (n=3-5).

    • Collect blood samples at the same time points as the IV group.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both IV and PO routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_formulation Formulation Strategies cluster_approaches Experimental Approaches cluster_evaluation Evaluation PoorSolubility Poor Aqueous Solubility Strategies Bioavailability Enhancement Strategies PoorSolubility->Strategies Address with: LowPermeability Low Intestinal Permeability LowPermeability->Strategies Address with: ParticleSize Particle Size Reduction (Micronization, Nano-milling) Strategies->ParticleSize Excipients Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) Strategies->Excipients Amorphous Amorphous Solid Dispersions Strategies->Amorphous Prodrug Prodrug Approach Strategies->Prodrug InVitro In Vitro Studies (Solubility, Caco-2) ParticleSize->InVitro Excipients->InVitro Amorphous->InVitro Prodrug->InVitro InVivo In Vivo Studies (Rat PK) InVitro->InVivo Bioavailability Enhanced Bioavailability InVivo->Bioavailability

Caption: Workflow for enhancing the bioavailability of this compound.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Drug_Lumen Drug in Formulation Dissolved_Drug Dissolved Drug Drug_Lumen->Dissolved_Drug Dissolution Passive Passive Diffusion Dissolved_Drug->Passive Absorption Efflux Efflux (P-gp) Passive->Efflux Metabolism Metabolism Passive->Metabolism Absorbed_Drug Absorbed Drug Passive->Absorbed_Drug

Caption: Key steps in the oral absorption of a drug.

References

dealing with batch-to-batch variability of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1-benzofuran-5-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of physical appearance variations (e.g., color, crystallinity) between different batches of this compound?

A1: Batch-to-batch variations in the physical appearance of this compound can arise from several factors:

  • Residual Solvents: The presence of different types or amounts of residual solvents from the final crystallization or purification steps can alter the crystal habit and color of the solid.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties. Variations in the manufacturing process, such as temperature, pressure, and solvent system, can lead to the formation of different polymorphs.

  • Trace Impurities: Even small amounts of colored impurities, often byproducts of the synthesis, can impart a noticeable color to the final product. The classic synthesis of sulfonamides involves the reaction of sulfonyl chlorides with an amine, and side reactions can introduce such impurities.[1]

Q2: My current batch of this compound shows poor solubility compared to previous batches. What could be the reason?

A2: Inconsistent solubility is a common issue and can be attributed to:

  • Purity Differences: The presence of insoluble impurities can significantly affect the overall solubility of the batch.

  • Polymorphism: As mentioned, different crystalline forms can have different solubilities. A less soluble polymorph may have been produced in the current batch.

  • Particle Size Distribution: A larger particle size will result in a slower dissolution rate, which might be perceived as lower solubility.

Q3: We are observing inconsistent results in our biological assays with different batches of this compound. What are the likely chemical factors?

A3: Inconsistent biological activity is a critical issue that can stem from:

  • Purity Profile: The most likely cause is a variation in the purity of the active pharmaceutical ingredient (API). Even minor impurities can sometimes have significant biological activity, either agonistic or antagonistic, that interferes with the assay.

  • Presence of Unidentified Byproducts: The synthesis of the 2,3-dihydrobenzofuran ring system can involve several steps where byproducts may form.[2][3] These byproducts, if not adequately removed, can vary between batches and affect biological outcomes.

  • Degradation: Improper storage or handling could lead to the degradation of the compound, reducing its effective concentration and potency.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (HPLC, NMR)

If you observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram or Nuclear Magnetic Resonance (NMR) spectrum, follow this troubleshooting workflow:

Troubleshooting_Analytical start Inconsistent Analytical Results (e.g., extra peaks in HPLC/NMR) check_coa Review Certificate of Analysis (CoA) for the specific batch start->check_coa compare_spectra Compare current spectra with reference spectra or previous good batches check_coa->compare_spectra identify_impurity Attempt to identify the impurity (LC-MS, high-res MS, NMR) compare_spectra->identify_impurity quantify_impurity Quantify the impurity (e.g., using relative peak area in HPLC) identify_impurity->quantify_impurity contact_supplier Contact the supplier with your findings and CoA for discussion identify_impurity->contact_supplier assess_impact Assess the potential impact of the impurity on the experiment quantify_impurity->assess_impact purify Consider purification if necessary (e.g., recrystallization, column chromatography) assess_impact->purify If impact is significant end Proceed with experiment or request replacement batch assess_impact->end If impact is negligible purify->end contact_supplier->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Poor or Inconsistent Biological Activity

If you are experiencing variability in your experimental outcomes, consider the following steps:

  • Confirm Identity and Purity: Re-run analytical checks (HPLC, LC-MS, NMR) on the current batch to confirm its identity and purity against the supplier's Certificate of Analysis (CoA) and previous batches.

  • Solubility Check: Ensure the compound is fully dissolved in your assay buffer. Undissolved material will lead to a lower effective concentration. You may need to gently warm the solution or use a different solvent system if compatible with your assay.

  • Stability Assessment: Evaluate the stability of the compound in your assay medium over the time course of the experiment. The sulfonamide group can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Assay Controls: Scrutinize your positive and negative controls to ensure the assay itself is performing as expected.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number112894-47-0[4][5][6]
Molecular FormulaC₈H₉NO₃S[4][5][6]
Molecular Weight199.23 g/mol [4][5][6]
Melting Point164-166 °C[7]
AppearanceWhite to pale yellow crystalline powder[2]

Table 2: Suggested Analytical Methods for Quality Control

TechniquePurposeTypical Parameters
HPLC Purity assessment and quantificationColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 254 nm
LC-MS Impurity identificationCoupled with HPLC to obtain mass-to-charge ratio of the main peak and any impurities.
¹H NMR Structural confirmationSolvent: DMSO-d₆ or CDCl₃Confirm characteristic peaks for the dihydrobenzofuran and sulfonamide protons.
TLC Quick purity checkStationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane mixtureVisualization: UV light (254 nm)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

  • Standard Preparation: Prepare a stock solution of a reference standard at 1 mg/mL in methanol. From this, prepare a working standard of 0.1 mg/mL in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the test batch of this compound in methanol to a concentration of 1 mg/mL. Dilute to 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the percentage purity by dividing the main peak area by the total area of all peaks.

Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Purity Screening

This method is suitable for a quick qualitative assessment of purity.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 1-2 mg/mL.

  • TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Spotting: Apply a small spot (1-2 µL) of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Allow the solvent front to move up the plate.

  • Visualization: Remove the plate and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The presence of multiple spots indicates the presence of impurities.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a key enzyme, such as a kinase. Batch-to-batch variability in the form of an impurity could affect the observed inhibition.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B (Target Enzyme) kinase_a->kinase_b activates transcription_factor Transcription Factor kinase_b->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates compound 2,3-Dihydro-1-benzofuran- 5-sulfonamide compound->kinase_b inhibits impurity Active Impurity impurity->kinase_a off-target inhibition

Caption: Hypothetical signaling pathway showing potential on- and off-target effects.

References

storage conditions to prevent degradation of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage conditions to prevent the degradation of 2,3-Dihydro-1-benzofuran-5-sulfonamide, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Based on the general stability of related sulfonamide and benzofuran compounds, the following conditions are advised:

  • Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage, room temperature (20-25°C) is acceptable, but degradation may occur over extended periods.

  • Light: The compound should be protected from light to prevent photodegradation. Use amber vials or store in a light-blocking container.

  • Moisture: Store in a tightly sealed container in a desiccated environment to prevent hydrolysis.

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation is likely to occur through hydrolysis, oxidation, and photolysis, based on the chemical structure.

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond.

  • Oxidation: The dihydrobenzofuran ring and the sulfonamide group can be targets for oxidation, potentially leading to the formation of hydroxylated or ring-opened byproducts.

  • Photolysis: Exposure to UV light can induce degradation, a common characteristic of sulfonamide-containing compounds.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

Degradation can be confirmed by analyzing the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical approach involves:

  • Dissolving a small amount of your sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyzing the sample using a validated HPLC method, typically with UV detection.

  • Comparing the chromatogram of your sample to that of a reference standard. The presence of additional peaks or a decrease in the area of the main peak suggests degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a freshly prepared solution.

  • Possible Cause 1: Solvent-induced degradation. The compound may be unstable in the chosen solvent.

    • Troubleshooting Step: Prepare a fresh solution using a different, high-purity (HPLC grade) solvent. Analyze immediately after preparation to establish a baseline.

  • Possible Cause 2: Contaminated solvent or glassware.

    • Troubleshooting Step: Use fresh, HPLC-grade solvent and meticulously clean all glassware. Run a blank injection of the solvent to check for contaminants.

  • Possible Cause 3: Degradation upon dissolution. The act of dissolving, especially with sonication, might introduce enough energy to initiate degradation.

    • Troubleshooting Step: Try dissolving the sample at room temperature with gentle vortexing.

Issue 2: The purity of the compound decreases over a short period, even when stored at the recommended temperature.

  • Possible Cause 1: Exposure to light. Even brief exposure to ambient light can initiate photodegradation.

    • Troubleshooting Step: Ensure the compound is stored in an amber vial and minimize exposure to light during handling.

  • Possible Cause 2: Inadequate sealing of the container. This can lead to exposure to moisture and air, causing hydrolysis and oxidation.

    • Troubleshooting Step: Use vials with high-quality, airtight seals. For sensitive applications, consider using a glove box for aliquoting and handling.

  • Possible Cause 3: Frequent freeze-thaw cycles.

    • Troubleshooting Step: Aliquot the compound into smaller, single-use vials to avoid repeated warming and cooling of the bulk material.

Data Presentation

The following table summarizes the expected degradation of this compound under various stress conditions based on general knowledge of related compounds. This data is illustrative and should be confirmed by experimental studies.

Stress ConditionReagent/ParameterDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours at 60°C10 - 30%Cleavage of the S-N bond, potential opening of the dihydrofuran ring.
Base Hydrolysis 0.1 M NaOH8 hours at 60°C15 - 40%Cleavage of the S-N bond.
Oxidation 3% H₂O₂24 hours at RT10 - 25%Hydroxylated derivatives, N-oxides, ring-opened products.
Thermal 80°C48 hours5 - 15%General decomposition.
Photolytic UV light (254 nm)24 hours20 - 50%Photodegradation products, including potential isomeric forms.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products and aid in their structural elucidation.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed CheckStorage Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Action: Correct Storage Conditions and Re-test Sample StorageOK->CorrectStorage No HandlingProtocol Review Sample Handling Protocol StorageOK->HandlingProtocol Yes CorrectStorage->Start HandlingOK Protocol Followed Correctly? HandlingProtocol->HandlingOK ReviseProtocol Action: Revise Handling Protocol (e.g., use inert atmosphere, minimize light exposure) HandlingOK->ReviseProtocol No AnalyzePurity Perform Purity Analysis (e.g., HPLC, LC-MS) HandlingOK->AnalyzePurity Yes ReviseProtocol->Start PurityAcceptable Purity within Specification? AnalyzePurity->PurityAcceptable Quarantine Action: Quarantine Batch and Investigate Root Cause PurityAcceptable->Quarantine No End Continue with Experiment PurityAcceptable->End Yes Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound HydrolysisProduct1 2,3-Dihydro-1-benzofuran-5-sulfonic acid Parent->HydrolysisProduct1 HydrolysisProduct2 Ammonia Parent->HydrolysisProduct2 OxidationProduct1 Hydroxylated Derivatives Parent->OxidationProduct1 OxidationProduct2 Ring-opened Products Parent->OxidationProduct2 PhotolysisProduct1 SO2 Extrusion Products Parent->PhotolysisProduct1 PhotolysisProduct2 Isomeric Forms Parent->PhotolysisProduct2

Technical Support Center: Addressing Sulfonamide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonamide-based compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to sulfonamide-based compounds?

A1: Bacteria primarily develop resistance to sulfonamides through three main mechanisms:

  • Target Modification: Spontaneous mutations in the chromosomal folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, are a common cause of resistance. These mutations alter the enzyme's structure, reducing the binding affinity of sulfonamides while still allowing the natural substrate, para-aminobenzoic acid (PABA), to bind.[1][2]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3).[1][3] These genes encode for alternative, drug-resistant DHPS enzymes that are not inhibited by sulfonamides.[1]

  • Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS enzyme.

  • Efflux Pumps: Although less common for sulfonamides compared to other antibiotics, some bacteria can utilize efflux pumps to actively transport sulfonamides out of the cell, preventing them from reaching their target.

Q2: Why has the clinical use of sulfonamides declined?

A2: The clinical utility of sulfonamides has diminished primarily due to the widespread emergence and dissemination of bacterial resistance.[1] Additionally, the development of more potent and broader-spectrum antibiotics has provided alternative treatment options.

Q3: What is the molecular basis for the high-level resistance conferred by sul genes?

A3: The DHPS enzymes encoded by sul genes (Sul1, Sul2, Sul3) exhibit a pronounced insensitivity to sulfonamides while maintaining normal binding to PABA.[1] This is due to significant structural differences in the active site compared to the wild-type DHPS, which allows them to discriminate between the substrate and the inhibitor.[1]

Q4: Are there differences in the prevalence of sul1, sul2, and sul3 genes?

A4: Yes, the prevalence of sul genes can vary depending on the bacterial species and geographical location. Generally, sul1 and sul2 are the most frequently encountered resistance genes in clinical isolates of Gram-negative bacteria.[1] sul1 is often associated with class 1 integrons, which can also carry other antibiotic resistance genes.[4][5] sul2 is also highly prevalent, while sul3 is detected less frequently.[3][5][6]

Troubleshooting Guides

Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for sulfonamides.

Possible Cause 1: Inoculum preparation.

  • Troubleshooting: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. An inoculum that is too dense will result in falsely high MIC values.

Possible Cause 2: Media composition.

  • Troubleshooting: Use Mueller-Hinton Broth (MHB) with low levels of thymidine and thymine. These components can bypass the folate synthesis pathway inhibited by sulfonamides, leading to bacterial growth even in the presence of the drug and resulting in inaccurate MICs.

Possible Cause 3: Reading the MIC endpoint.

  • Troubleshooting: For sulfonamides, the MIC should be read as the lowest concentration that causes approximately 80% inhibition of growth compared to the positive control. Complete inhibition of growth may not be observed due to the bacteriostatic nature of the drug.

Problem 2: No amplification or weak bands in PCR for sul genes.

Possible Cause 1: Poor quality or insufficient DNA template.

  • Troubleshooting:

    • Verify the integrity and purity of the extracted DNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8).

    • Ensure an adequate amount of DNA is used in the PCR reaction (typically 50-100 ng).

    • If inhibitors are suspected, try diluting the DNA template (e.g., 1:10) or re-purifying the DNA.

Possible Cause 2: PCR conditions are not optimal.

  • Troubleshooting:

    • Optimize the annealing temperature using a gradient PCR.

    • Ensure the correct primer concentrations are used.

    • Verify the functionality of the Taq polymerase and dNTPs.

    • Include a positive control (DNA from a known sul-positive strain) and a negative control (no DNA template) in every PCR run.

Problem 3: Difficulty in expressing and purifying active DHPS enzyme for inhibition assays.

Possible Cause 1: Codon usage of the folP gene.

  • Troubleshooting: If expressing the bacterial folP gene in a different host (e.g., E. coli), codon optimization of the gene sequence may be necessary to improve expression levels.

Possible Cause 2: Enzyme instability.

  • Troubleshooting:

    • Perform all purification steps at 4°C to minimize protein degradation.

    • Add protease inhibitors to the lysis buffer.

    • Optimize the buffer conditions (pH, salt concentration) for enzyme stability.

Possible Cause 3: Incorrect protein folding.

  • Troubleshooting:

    • Try expressing the protein at a lower temperature (e.g., 16-20°C) to promote proper folding.

    • Co-express with chaperones to assist in the folding process.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against Susceptible and Resistant Streptococcus pneumoniae

Strain TypeGenotypeMIC of Sulfamethoxazole (mg/L)
SusceptibleWild-type folP12
ResistantfolP with insertion>1024

Data sourced from a study on S. pneumoniae isolates. The resistant isolates had a 3 or 6 bp insertion in the folP gene.[7]

Table 2: Frequency of DHPS Mutations in Sulfadoxine-Resistant Plasmodium falciparum Isolates

MutationPrevalence in Resistant Isolates
A437G47.86%
S436AMore prevalent in certain regions
K540EVaries by region
A581GVaries by region

Data from a study on P. falciparum isolates from different geographical regions.[8]

Table 3: Fold Change in sul1 Gene Abundance in Response to Sulfamethoxazole

Treatment GroupFold Change in sul1 Abundance
No antibioticBaseline
Sulfamethazine pre-treatmentSignificant increase post-infection

Data from a study on the impact of antibiotic pre-treatment on the abundance of resistance genes in a mouse model.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of a sulfonamide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sulfonamide stock solution

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Sulfonamide Dilutions:

    • Perform serial two-fold dilutions of the sulfonamide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (MHB with no antibiotic) and a negative control well (MHB only).

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control well).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity (growth). For sulfonamides, it is often recorded as the concentration that inhibits approximately 80% of growth compared to the positive control.

PCR Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3)

This protocol describes the amplification of the most common sulfonamide resistance genes from bacterial DNA.

Materials:

  • Bacterial DNA template

  • PCR primers specific for sul1, sul2, and sul3

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a commercial kit or a standard phenol-chloroform method.

  • PCR Reaction Setup:

    • Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for one of the sul genes.

    • A typical 25 µL reaction mixture includes:

      • 5 µL of 5x PCR Buffer

      • 0.5 µL of 10 mM dNTPs

      • 1 µL of 10 µM Forward Primer

      • 1 µL of 10 µM Reverse Primer

      • 0.25 µL of Taq DNA Polymerase

      • 1 µL of DNA template (50-100 ng)

      • 16.25 µL of Nuclease-free water

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragments. Compare the band sizes to a DNA ladder to confirm the presence of the target sul gene.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of DHPS activity by a sulfonamide compound.

Materials:

  • Purified DHPS enzyme

  • Para-aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and the sulfonamide inhibitor at various concentrations.

    • Include control wells with no inhibitor.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of PABA, DHPPP, and NADPH.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH by DHFR (which is coupled to the production of dihydropteroate by DHPS) leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHPS activity).

Ethidium Bromide Efflux Assay

This assay indirectly measures the activity of efflux pumps by quantifying the accumulation of the fluorescent substrate ethidium bromide (EtBr).

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., CCCP or reserpine) - optional

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

  • EtBr Loading:

    • Add EtBr to the cell suspension at a sub-inhibitory concentration.

    • Incubate at room temperature to allow EtBr to accumulate inside the cells.

  • Efflux Initiation:

    • Add glucose to the cell suspension to energize the efflux pumps.

    • In a parallel sample, add an EPI along with glucose to inhibit efflux.

  • Fluorescence Measurement:

    • Monitor the fluorescence of the cell suspension over time. An active efflux of EtBr will result in a decrease in intracellular fluorescence.

  • Data Analysis:

    • Compare the fluorescence levels of the cells with and without the EPI. A lower fluorescence intensity in the absence of the inhibitor suggests active efflux of EtBr.

Visualizations

Sulfonamide_Action_and_Resistance cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanisms PABA PABA DHPS DHPS (Dihydropteroate Synthase) PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHF Dihydrofolate DHPS->DHF Dihydropteroate THF Tetrahydrofolate DHF->THF DHFR Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids 1-Carbon Transfer Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Target_Mod Target Modification (folP mutation) Target_Mod->DHPS Altered DHPS (Low affinity for sulfonamide) Gene_Acq Gene Acquisition (sul1, sul2, sul3) Gene_Acq->DHPS Resistant DHPS variant Efflux Efflux Pump Efflux->Sulfonamide Drug Expulsion

Caption: Mechanisms of sulfonamide action and bacterial resistance.

Experimental_Workflow start Start: Bacterial Isolate with Suspected Resistance mic Phenotypic Testing: Determine MIC start->mic interpret_mic Interpret MIC: Susceptible or Resistant? mic->interpret_mic genotypic Genotypic Analysis interpret_mic->genotypic Resistant end Conclusion: Characterize Resistance Mechanism interpret_mic->end Susceptible pcr PCR for sul genes (sul1, sul2, sul3) genotypic->pcr sequencing Sequencing of folP gene genotypic->sequencing efflux_assay Functional Assay: Efflux Pump Activity genotypic->efflux_assay enzyme_assay Biochemical Assay: DHPS Inhibition genotypic->enzyme_assay pcr->end sequencing->end efflux_assay->end enzyme_assay->end

Caption: Workflow for investigating sulfonamide resistance.

References

Validation & Comparative

Validating the Inhibitory Effect of 2,3-Dihydro-1-benzofuran-5-sulfonamide on COX Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory effects of 2,3-Dihydro-1-benzofuran-5-sulfonamide on cyclooxygenase (COX) enzymes. As of the latest literature review, direct experimental data on the COX inhibitory activity of this compound is not available. Therefore, this guide presents a comparison with established COX inhibitors and structurally related benzofuran sulfonamide derivatives to offer a predictive assessment of its potential efficacy and selectivity.

Introduction to COX Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, thus contributing to pain and swelling.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. NSAIDs are broadly categorized into non-selective inhibitors, which inhibit both COX-1 and COX-2, and selective COX-2 inhibitors. While non-selective NSAIDs are effective anti-inflammatory agents, their inhibition of COX-1 can lead to gastrointestinal side effects. Selective COX-2 inhibitors were developed to minimize these side effects by specifically targeting the inflammation-associated COX-2 enzyme.

Comparative Analysis of COX Inhibitors

To contextualize the potential activity of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) for well-established non-selective and selective COX-2 inhibitors. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.

Table 1: IC50 Values of Common Non-Selective and Selective COX-2 Inhibitors

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
AspirinNon-selective1.3 ± 0.5>100<0.013
IbuprofenNon-selective1.4 ± 0.4~70~0.02
NaproxenNon-selective---
DiclofenacNon-selective--3
CelecoxibSelective COX-22.2 ± 0.30.0544
RofecoxibSelective COX-2>1000.018>5555
EtoricoxibSelective COX-212.1 ± 2.50.114106
ValdecoxibSelective COX-228 ± 90.0055600

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Potential COX Inhibitory Activity of Benzofuran Sulfonamide Derivatives

While direct data for this compound is unavailable, studies on other benzofuran and sulfonamide derivatives suggest that this structural motif can exhibit significant and selective COX-2 inhibition. The sulfonamide group is a key pharmacophore in many selective COX-2 inhibitors, including celecoxib and valdecoxib. It is thought to interact with a specific side pocket present in the active site of COX-2 but not COX-1.

Several studies have synthesized and evaluated various sulfonamide-containing compounds, including those with heterocyclic rings, for their COX inhibitory activity. For instance, certain dihydropyrazole derivatives with a sulfonamide moiety have shown potent and selective COX-2 inhibition, with some compounds exhibiting IC50 values for COX-2 in the nanomolar range, comparable to or even exceeding that of celecoxib.

Experimental Protocols

To validate the inhibitory effect of this compound on COX enzymes, a standard in vitro COX inhibition assay would be performed. The following is a generalized protocol.

In Vitro COX Inhibition Assay Protocol

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Aspirin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2 or a colorimetric assay)

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound/reference inhibitor at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2-10 minutes) to allow for prostaglandin production.

    • Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).

  • Detection:

    • Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Thromboxanes Thromboxanes COX-1 (Constitutive)->Thromboxanes Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible)

Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prep Prepare COX-1 & COX-2 Enzymes Incubation Pre-incubate Enzyme with Compound Enzyme Prep->Incubation Compound Prep Prepare Serial Dilutions of Test Compound Compound Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Prostaglandin Production Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determination Determine IC50 & SI Calculation->IC50 Determination

Caption: A typical experimental workflow for an in vitro COX inhibition assay.

Logical_Comparison Test Compound This compound (Hypothesized) COX1 COX-1 Test Compound->COX1 Weak/No Inhibition (Predicted) COX2 COX-2 Test Compound->COX2 Strong Inhibition (Predicted) Selective Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) Selective Inhibitor->COX1 Weak/No Inhibition Selective Inhibitor->COX2 Strong Inhibition NonSelective Inhibitor Non-Selective Inhibitor (e.g., Aspirin) NonSelective Inhibitor->COX1 Strong Inhibition NonSelective Inhibitor->COX2 Strong Inhibition

Caption: Logical comparison of predicted vs. known COX inhibitor selectivity.

Conclusion

Based on the chemical structure of this compound, particularly the presence of a sulfonamide group, it is plausible to hypothesize that this compound may exhibit inhibitory activity against COX enzymes, potentially with selectivity towards COX-2. However, without direct experimental evidence, this remains a prediction. The provided comparative data for existing COX inhibitors and the detailed experimental protocol offer a framework for the empirical validation of this hypothesis. Future studies are warranted to determine the actual IC50 values and selectivity index of this compound to accurately assess its therapeutic potential as an anti-inflammatory agent.

A Comparative Analysis of 2,3-Dihydro-1-benzofuran-5-sulfonamide and Other Diuretics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 2,3-Dihydro-1-benzofuran-5-sulfonamide against established diuretic agents. Due to the limited availability of public-domain quantitative data for this compound, this guide focuses on its presumed mechanism of action as a sulfonamide diuretic and presents a framework for its evaluation alongside commonly used diuretics such as hydrochlorothiazide (a thiazide diuretic) and furosemide (a loop diuretic).

Executive Summary

This compound is a diuretic agent that, based on its chemical structure, is classified as a sulfonamide.[1] While specific preclinical and clinical data on its diuretic efficacy are not widely published, its structural similarity to other sulfonamide-based diuretics suggests it may exert its effects through mechanisms common to this class, such as the inhibition of carbonic anhydrase or interaction with renal ion transporters. This guide will compare its theoretical profile with the well-documented actions of hydrochlorothiazide and furosemide, highlighting the experimental protocols necessary for a comprehensive comparative analysis.

Data Presentation: Comparative Diuretic Profiles

The following table summarizes the known characteristics of hydrochlorothiazide and furosemide, and the postulated profile of this compound.

FeatureThis compoundHydrochlorothiazide (Thiazide Diuretic)Furosemide (Loop Diuretic)
Primary Site of Action Likely renal tubules (postulated)Distal Convoluted Tubule[2]Thick Ascending Limb of the Loop of Henle[2]
Mechanism of Action Postulated to be inhibition of carbonic anhydrase and/or Na+-Cl- symporterInhibition of the Na+-Cl- symporter[2]Inhibition of the Na+-K+-2Cl- cotransporter[2]
Diuretic Potency Data not publicly availableModerate[3]High ("High-ceiling")[1]
Natriuresis Data not publicly availableModerate[3]Potent[4]
Kaliuresis (Potassium Loss) Data not publicly availableModerate[3]High[5]
Effect on Urine pH Data not publicly availableMinimal change or slight increaseMinimal change
Clinical Applications InvestigationalHypertension, Edema[2]Edema (due to heart failure, liver cirrhosis, renal disease), Hypertension[2]

Experimental Protocols

A standardized in vivo protocol for evaluating and comparing the diuretic activity of these compounds in a rat model is detailed below. This protocol is based on established methodologies for screening diuretic agents.[5][6][7]

In Vivo Diuretic Activity Assessment in Rats

1. Animal Model and Acclimatization:

  • Species: Male Wistar or Sprague-Dawley rats (150-250g).

  • Housing: Animals are housed in metabolic cages for at least 3 days before the experiment to allow for adaptation.[5]

  • Diet: Standard laboratory chow and water are provided ad libitum.

  • Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.[5]

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., 0.9% saline or a suitable solvent).

  • Group 2 (Standard - Thiazide): Hydrochlorothiazide (e.g., 10 mg/kg, p.o.).

  • Group 3 (Standard - Loop): Furosemide (e.g., 20 mg/kg, p.o.).[6]

  • Group 4 (Test Compound): this compound (various doses, p.o.).

3. Experimental Procedure:

  • Hydration: All animals receive a saline load (e.g., 15 mL/kg, p.o.) to ensure a uniform state of hydration and promote urine flow.[6]

  • Drug Administration: Immediately after the saline load, the respective compounds or vehicle are administered orally.[5]

  • Urine Collection: Urine is collected at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) using the metabolic cages.[6]

  • Blood Sampling: A baseline blood sample is collected before drug administration, and a final sample is taken at the end of the experiment for electrolyte analysis.[5]

4. Sample Analysis:

  • Urine Volume: The total volume of urine collected for each animal at each time point is measured.

  • Urine Electrolytes: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the pooled urine samples are determined using a flame photometer or ion-selective electrodes.

  • Urine pH: The pH of the urine samples is measured.

  • Serum Electrolytes: Serum levels of Na+, K+, and Cl- are analyzed to assess systemic electrolyte balance.[5]

5. Data Analysis:

  • Diuretic Index: Calculated as the ratio of the mean urine volume of the treated group to the mean urine volume of the control group.

  • Natriuretic and Kaliuretic Index: Calculated as the ratio of the total electrolyte excretion in the treated group to that in the control group.

  • Carbonic Anhydrase Inhibition Index: Can be inferred from the ratio of Cl- to Na+ + K+ excretion.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for sulfonamide diuretics and a typical experimental workflow for their evaluation.

Diuretic_Mechanism cluster_nephron Renal Tubule cluster_drug Drug Action cluster_effect Physiological Effect Tubular_Lumen Tubular Lumen (Filtrate) Ion_Transporter Ion Transporter (e.g., Na-Cl Symporter) Tubular_Lumen->Ion_Transporter Na+, Cl- Epithelial_Cell Tubular Epithelial Cell Bloodstream Bloodstream Epithelial_Cell->Bloodstream Na+, Cl- Increased_Excretion Increased Na+, Cl-, and Water Excretion Ion_Transporter->Epithelial_Cell Reabsorption Carbonic_Anhydrase Carbonic Anhydrase H2CO3 H2CO3 Carbonic_Anhydrase->H2CO3 Forms Carbonic Acid CO2_H2O CO2 + H2O CO2_H2O->Carbonic_Anhydrase H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Dissociates Sulfonamide_Diuretic This compound (Sulfonamide Diuretic) Sulfonamide_Diuretic->Ion_Transporter Inhibits Sulfonamide_Diuretic->Carbonic_Anhydrase Inhibits Diuresis Diuresis Increased_Excretion->Diuresis

Caption: General mechanism of sulfonamide diuretics.

Diuretic_Screening_Workflow start Start acclimatization Animal Acclimatization (Metabolic Cages) start->acclimatization fasting 18-hour Fasting (Water ad libitum) acclimatization->fasting hydration Saline Loading fasting->hydration grouping Randomization into Groups (Control, Standard, Test) hydration->grouping administration Drug/Vehicle Administration grouping->administration collection Urine Collection (Timed Intervals) administration->collection analysis Sample Analysis (Volume, Electrolytes, pH) collection->analysis data_analysis Data Analysis (Diuretic Index, etc.) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo diuretic screening.

Comparative Discussion

While direct experimental data for this compound is scarce in the public domain, its classification as a sulfonamide diuretic allows for a theoretical comparison with established agents.

Mechanism of Action:

  • This compound: As a sulfonamide, it is plausible that this compound inhibits carbonic anhydrase, an enzyme involved in bicarbonate reabsorption in the proximal tubules. Additionally, many sulfonamide diuretics also inhibit the Na+-Cl- symporter in the distal convoluted tubule, similar to thiazides. The benzofuran moiety may influence its affinity and selectivity for these targets.[1]

  • Hydrochlorothiazide: The primary mechanism is the potent and selective inhibition of the Na+-Cl- symporter in the distal convoluted tubule, leading to a moderate increase in sodium and chloride excretion.[2]

  • Furosemide: This loop diuretic acts on the thick ascending limb of the Loop of Henle by inhibiting the Na+-K+-2Cl- cotransporter, a high-capacity transport system. This results in a significant increase in the excretion of sodium, potassium, and chloride.[2]

Efficacy and Potency:

  • The diuretic efficacy of this compound would need to be determined experimentally. If its primary mechanism is similar to thiazides, it would be expected to have moderate potency.

  • Hydrochlorothiazide is considered a moderately potent diuretic, suitable for the management of hypertension.[3]

  • Furosemide is a high-ceiling diuretic, meaning that higher doses produce a greater diuretic effect, making it highly effective for managing fluid overload in conditions like heart failure.[1]

Electrolyte Imbalance:

  • A key aspect of the evaluation of this compound would be its effect on potassium excretion. Thiazide and loop diuretics are known to cause hypokalemia (low potassium) due to increased sodium delivery to the distal nephron.[5] The degree to which the test compound affects potassium levels would be a critical determinant of its clinical utility.

Conclusion

This compound represents a potentially novel diuretic agent within the sulfonamide class. While a comprehensive comparative analysis is hampered by the lack of publicly available quantitative data, this guide provides the necessary framework for its evaluation. By employing standardized in vivo protocols, researchers can elucidate its diuretic profile, including its site and mechanism of action, potency, and effects on electrolyte balance. A direct comparison with established diuretics like hydrochlorothiazide and furosemide will be essential to determine its potential therapeutic advantages and position it within the landscape of diuretic therapies. Further structure-activity relationship studies on benzofuran sulfonamides could also yield valuable insights for the design of new and improved diuretic agents.[8][9]

References

Comparative Cross-Reactivity Analysis of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the cross-reactivity profile of 2,3-Dihydro-1-benzofuran-5-sulfonamide, a novel investigational compound. For the purpose of this guide, we will designate this compound as Compound A . This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of emerging therapeutic agents.

The benzofuran sulfonamide scaffold has been identified as a promising framework for the development of selective inhibitors targeting various enzymes.[1][2][3] Recent studies have highlighted the potential of such compounds as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII.[2] Sulfonamide-based drugs, in general, are known to have a range of biological activities and, consequently, potential off-target interactions.[4][5][6]

This guide compares the inhibitory activity of Compound A against its primary target, hCA IX, with its activity against off-target isoforms hCA I and hCA II. Furthermore, we assess its potential for cardiotoxicity by examining its interaction with the hERG potassium channel, a common off-target for many drug classes.[7][8] The comparison includes data for Acetazolamide, a classical non-selective carbonic anhydrase inhibitor, and a hypothetical selective inhibitor, Compound B , to provide a broader context for evaluating the selectivity of Compound A.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the inhibitory constants (Kᵢ) against human carbonic anhydrase isoforms I, II, and IX, and the half-maximal inhibitory concentration (IC₅₀) for the hERG potassium channel. Lower Kᵢ and IC₅₀ values indicate higher potency.

CompoundPrimary TargethCA IX (Kᵢ, nM)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hERG Channel (IC₅₀, µM)
Compound A hCA IX15.28,5002,500> 30
Acetazolamide Carbonic Anhydrases2525012150
Compound B hCA IX5.815,0005,000> 50

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

1. Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of the compounds against different hCA isoforms by measuring the inhibition of the CO₂ hydration reaction.

  • Enzymes and Reagents : Recombinant human CA isoforms (hCA I, hCA II, and hCA IX), 4-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), and the test compounds (Compound A, Acetazolamide, Compound B).

  • Procedure :

    • A solution of the respective hCA isoenzyme is pre-incubated with various concentrations of the test compound for 10 minutes at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the substrate, 4-nitrophenyl acetate.

    • The esterase activity of the CA enzyme, which hydrolyzes the substrate, is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

    • The rates of reaction are recorded for each inhibitor concentration.

  • Data Analysis : The IC₅₀ values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ values are then converted to inhibitory constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

2. hERG Potassium Channel Manual Patch-Clamp Assay

This electrophysiological assay assesses the inhibitory effect of the test compounds on the hERG potassium channel, which is crucial for cardiac repolarization.[9]

  • Cell Line : Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel.

  • Reagents : Extracellular and intracellular recording solutions, test compounds dissolved in an appropriate vehicle (e.g., DMSO).

  • Procedure :

    • Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 35-37°C).[10]

    • A specific voltage protocol is applied to elicit hERG currents. A recommended protocol involves a depolarization step to +40 mV followed by a repolarizing ramp back to -80 mV to measure the peak tail current.[10][11]

    • A stable baseline recording of the hERG current is established in the vehicle solution.

    • The cells are then perfused with increasing concentrations of the test compound, and the steady-state hERG current inhibition is recorded at each concentration.

  • Data Analysis : The fractional block of the hERG current is calculated for each concentration relative to the baseline current. The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation. A positive control, such as dofetilide, should be used to confirm assay sensitivity.[11]

Visualizations: Pathways and Workflows

Carbonic Anhydrase IX in Tumor pH Regulation

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_out CO₂ H2O_out H₂O H_out H⁺ Metastasis Metastasis H_out->Metastasis promotes HCO3_out HCO₃⁻ CAIX CA-IX CAIX->H_out catalyzes CAIX->HCO3_out Metabolism Tumor Metabolism CO2_in CO₂ Metabolism->CO2_in produces CO2_in->CO2_out diffuses H_in H⁺ CO2_outH2O_out CO2_outH2O_out CO2_outH2O_out->CAIX

Caption: Role of CA-IX in regulating tumor pH.

Cross-Reactivity Assessment Workflow

Workflow Start Compound A Synthesis PrimaryAssay Primary Target Assay (hCA IX Inhibition) Start->PrimaryAssay SelectivityPanel Selectivity Panel (hCA I, hCA II) PrimaryAssay->SelectivityPanel High Potency SafetyScreen Safety Screen (hERG Patch-Clamp) PrimaryAssay->SafetyScreen DataAnalysis Data Analysis (Kᵢ and IC₅₀ Determination) SelectivityPanel->DataAnalysis SafetyScreen->DataAnalysis Conclusion Selectivity Profile DataAnalysis->Conclusion

Caption: Workflow for assessing compound selectivity.

References

head-to-head comparison of novel sulfonamides in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic landscape is continually evolving with the introduction of novel chemical entities. Among these, sulfonamide derivatives have garnered significant attention due to their broad pharmacological activities. This guide provides a head-to-head comparison of recently developed novel sulfonamides in preclinical models, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The data presented is compiled from various preclinical studies to offer an objective comparison of their performance, supported by detailed experimental methodologies.

Anti-Inflammatory Activity

Recent research has focused on developing novel sulfonamides as potent anti-inflammatory agents. A study by Chen et al. (2023) introduced a series of amide/sulfonamide derivatives and evaluated their efficacy in cellular and animal models of inflammation.[1] Another study investigated novel gallic acid (GA) sulfonamide derivatives for their antioxidant and anti-inflammatory properties.[2]

CompoundTarget/AssayIC50 / ActivityAnimal ModelKey FindingsReference
Compound 11d IL-6 Inhibition (LPS-stimulated J774A.1 cells)0.61 μMLPS-induced Acute Lung Injury (ALI) in micePotently reduced IL-6 and TNF-α; alleviated ALI and DSS-induced ulcerative colitis.[1]
TNF-α Inhibition (LPS-stimulated J774A.1 cells)4.34 μMDSS-induced Ulcerative Colitis in miceInhibited the translocation of phosphorylated p65 into the nucleus.[1]
3,4,5-TMBS COX-2 InhibitionComparable to ibuprofen-Showed significant anti-inflammatory and antioxidant properties.[2]
3,4,5-THBS COX-2 InhibitionComparable to ibuprofen-Retained beneficial properties of gallic acid with improved pharmacokinetics.[2]

In Vitro Anti-Inflammatory Assay (Chen et al., 2023) [1]

  • Cell Line: J774A.1 murine macrophage cells.

  • Stimulation: Lipopolysaccharide (LPS).

  • Method: Cells were treated with various concentrations of the novel sulfonamide derivatives. The levels of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compounds in reducing cytokine release.

In Vivo Acute Lung Injury (ALI) Model (Chen et al., 2023) [1]

  • Animal Model: Male C57BL/6 mice.

  • Induction of ALI: Intratracheal instillation of LPS.

  • Treatment: The novel sulfonamide (compound 11d) was administered to the mice.

  • Evaluation: The severity of lung injury was assessed by histological examination of lung tissue, measurement of inflammatory cell infiltration in the bronchoalveolar lavage fluid, and quantification of pro-inflammatory cytokines in the lung homogenates.

The anti-inflammatory effects of compound 11d were attributed to the inhibition of the NF-κB signaling pathway.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 p65_nucleus p65 (Nucleus) p65->p65_nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p65_nucleus->Cytokines induces transcription Compound11d Compound 11d Compound11d->IKK inhibits

Caption: NF-κB signaling pathway inhibition by Compound 11d.

Anticancer Activity

Novel sulfonamides have emerged as promising anticancer agents through various mechanisms of action, including the activation of tumor pyruvate kinase M2 (PKM2) and inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4]

CompoundTarget/AssayIC50 / KdCancer Cell Line(s)Key FindingsReference
Compound 9b PKM2 ActivationKd = 1.378 nMA549 (Lung Cancer)Potent and selective antiproliferative effect; induced apoptosis and G2 phase arrest.[3]
Compound 32 VEGFR-2 InhibitionIC50 = 4.58 µM (reference sorafenib)NCI-60 cell line panelStrong anti-proliferative activity; arrested cell cycle at the G2/M phase.[4]
Compound 13 VEGFR-2 InhibitionIC50 = 0.0977 µMMCF-7 (Breast Cancer)Displayed high anticancer activity against the MCF-7 cell line.[4]

Pyruvate Kinase M2 (PKM2) Activation Assay (Jia et al., 2024) [3]

  • Method: Surface Plasmon Resonance (SPR) was used to determine the binding affinity of compound 9b to the PKM2 protein.

  • Cell-based Assays: The effect of compound 9b on A549 lung cancer cells was evaluated through apoptosis assays (e.g., Annexin V staining) and cell cycle analysis using flow cytometry. The production of reactive oxygen species and lactate concentration were also measured to confirm the anticancer effects.

VEGFR-2 Kinase Assay (Ahmed et al.) [4]

  • Method: The inhibitory effect of the novel sulfonamides on VEGFR-2 kinase activity was assessed using a commercially available kinase assay kit.

  • Analysis: The IC50 values were determined to quantify the potency of the compounds in inhibiting VEGFR-2, with sorafenib used as a reference compound.

The development and evaluation of novel sulfonamides as PKM2 activators followed a rational drug design workflow.

PKM2_Activator_Workflow start Rational Design of Sulfonamide Derivatives synthesis Synthesis of 38 Novel Derivatives start->synthesis invitro In Vitro Cytotoxicity Screening (A549 cells) synthesis->invitro hit Identification of Potent Compound 9b invitro->hit mechanism Mechanism of Action Studies hit->mechanism apoptosis Apoptosis & Cell Cycle Analysis mechanism->apoptosis binding PKM2 Binding Affinity (SPR) mechanism->binding metabolic ROS & Lactate Measurement mechanism->metabolic conclusion Lead Compound for Anti-Lung Cancer Agents apoptosis->conclusion binding->conclusion metabolic->conclusion

Caption: Workflow for the development of a novel PKM2 activator.

Antimicrobial Activity

The search for new antimicrobials to combat resistant strains is a global priority. Novel sulfonamides have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 5a E. coli31 ± 0.127.81[5][6]
Compound 9a E. coli30 ± 0.127.81[5][6]
Ciprofloxacin (Control) E. coli32 ± 0.12-[5][6]
Compound 1C E. coli-50[7]
B. licheniformis-Moderate Activity[7]
B. linens-Moderate Activity[7]

Antibacterial Susceptibility Testing [5][6][7]

  • Method 1: Agar Disc Diffusion Method. The antibacterial activity was assessed by measuring the diameter of the zone of inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with the target bacterial strain.

  • Method 2: Broth Microdilution Method. The Minimum Inhibitory Concentration (MIC) was determined by serially diluting the compound in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

  • Bacterial Strains: Medically important Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains were used.

The primary mechanism of action for traditional sulfonamides is the inhibition of folic acid synthesis in bacteria.

Folic_Acid_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS FolicAcid Folic Acid DHPS->FolicAcid produces DNA_RNA Bacterial DNA & RNA Synthesis FolicAcid->DNA_RNA is essential for Sulfonamide Sulfonamide Sulfonamide->DHPS inhibits (competitive)

Caption: Mechanism of action of sulfonamides via folic acid synthesis inhibition.

References

A Comparative Guide to the Selectivity of Benzofuran-Based Sulfonamides for Human Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzofuran-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to validate the selectivity of these compounds.

Quantitative Inhibition Data

The inhibitory effects of a series of novel benzofuran-based sulfonamides were evaluated against four physiologically relevant hCA isoforms: the cytosolic hCA I and II, and the transmembrane tumor-associated hCA IX and XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear comparison of the potency and selectivity of each compound. All data is presented in nanomolar (nM) concentrations.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
4a 162.8178.533.345.5
4b 92.7110.255.460.1
5a 37.412.345.825.3
5b 63.935.527.715.8
9a 2500638.232.820.5
9b 4625888.297.571.8
9c 394.3196.410.010.1
10a 1535540.165.240.3
10b 389.5250.880.555.7
10c 1875750.678.348.9
10d 2480810.390.166.2
AAZ *25012255.7

*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor included for comparison.

The data indicates that the examined benzofuran-based sulfonamides exhibit variable inhibitory activity against the tested hCA isoforms.[1] Notably, compounds in series 9 and some in series 10 demonstrate significant selectivity towards the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.[1][2][3] For instance, compound 9c shows a Kᵢ of 10.0 nM for hCA IX and 10.1 nM for hCA XII, while its inhibition of hCA I and hCA II is in the hundreds of nanomolar range.[1] This highlights the potential of the benzofuran scaffold in designing isoform-selective hCA inhibitors. Another study also reported the development of benzofuran-based SLC-0111 analogs that efficiently inhibited the tumor-related CA IX isoform in the single-digit nanomolar range.[4]

Experimental Protocols

The following section details the methodology used to determine the inhibitory activity of the benzofuran-based sulfonamides against the hCA isoforms.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the compounds was determined using a stopped-flow CO₂ hydrase assay.[1] This method measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, and XII)

  • Benzofuran-based sulfonamide inhibitors

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the recombinant hCA isoform is prepared in the buffer. The benzofuran-based sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

  • Assay Execution: The enzyme solution and the inhibitor solution are mixed and incubated for a specific period to allow for inhibitor binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in pH due to the formation of bicarbonate and protons is monitored by measuring the absorbance change of the pH indicator over time.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the reaction rates against the inhibitor concentrations.

  • Kᵢ Determination: The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

The following diagram illustrates the general workflow of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA Isoform Solution mix_incubate Mix Enzyme and Inhibitor prep_enzyme->mix_incubate prep_inhibitor Prepare Benzofuran Sulfonamide Dilutions prep_inhibitor->mix_incubate stopped_flow Stopped-Flow CO2 Hydration Assay mix_incubate->stopped_flow calc_rates Calculate Initial Reaction Rates stopped_flow->calc_rates det_ic50 Determine IC50 Values calc_rates->det_ic50 det_ki Calculate Ki Values (Cheng-Prusoff) det_ic50->det_ki

Experimental workflow for determining hCA inhibition.

Signaling Pathway Context

The selective inhibition of tumor-associated hCA isoforms IX and XII is a promising strategy in cancer therapy. These isoforms are typically overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, invasion, and metastasis. The diagram below illustrates a simplified signaling pathway involving hCA IX in a tumor cell.

signaling_pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_gene CA9 Gene Transcription HIF1a->CA9_gene hCA9 hCA IX (membrane) CA9_gene->hCA9 H2CO3 H2CO3 hCA9->H2CO3 hydration CO2_in CO2 (intracellular) CO2_in->hCA9 HCO3_out HCO3- (extracellular) H2CO3->HCO3_out H_out H+ (extracellular) H2CO3->H_out Acidic_TME Acidic Tumor Microenvironment H_out->Acidic_TME Tumor_Progression Tumor Progression & Metastasis Acidic_TME->Tumor_Progression inhibitor Benzofuran-based Sulfonamide Inhibitor inhibitor->hCA9

Simplified signaling pathway of hCA IX in cancer.

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of the CA9 gene and subsequent overexpression of the hCA IX enzyme on the cell surface. hCA IX then catalyzes the hydration of intracellular CO₂ to carbonic acid, which dissociates into bicarbonate and protons. The protons are extruded, contributing to the acidification of the tumor microenvironment, a hallmark of cancer that facilitates invasion and metastasis. Selective inhibitors, such as the described benzofuran-based sulfonamides, can block the activity of hCA IX, thereby preventing this acidification and potentially hindering tumor progression.

References

Assessing the Therapeutic Index of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of 2,3-Dihydro-1-benzofuran-5-sulfonamide against alternative diuretic agents. Due to the limited availability of public data on the therapeutic index of this compound, this guide focuses on a qualitative and semi-quantitative comparison of its known mechanisms and compares them with established alternatives for which more extensive data is available. The guide includes detailed experimental protocols for assessing diuretic efficacy and acute toxicity, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a compound belonging to the sulfonamide class of drugs. It has been described as a diuretic with potential applications in the treatment of hypertension.[1] Its proposed mechanism of action involves the inhibition of the sodium chloride channel in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1] Additionally, it has been suggested to possess cyclooxygenase (COX) inhibitory activity.[1]

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A high therapeutic index is desirable, indicating a wide margin of safety. This guide aims to provide a framework for assessing the therapeutic index of this compound by comparing its profile with that of well-established diuretics.

Comparative Analysis with Alternative Diuretics

For a comprehensive assessment, this compound is compared with representatives from two major classes of diuretics: thiazide and loop diuretics.

  • Thiazide Diuretics:

    • Hydrochlorothiazide

    • Chlorthalidone

  • Loop Diuretics:

    • Furosemide

    • Bumetanide

These alternatives are widely used in the management of hypertension and edema, and a substantial body of preclinical and clinical data is available for comparison.

Quantitative Data Comparison

The following tables summarize the available quantitative data regarding the efficacy and toxicity of the selected diuretics. It is important to note the absence of publicly available ED50 (median effective dose), TD50 (median toxic dose), and LD50 (median lethal dose) values for this compound, which precludes a direct calculation of its therapeutic index.

Table 1: Efficacy Data (Diuretic and Antihypertensive Effects in Preclinical Models)

CompoundSpeciesRouteEffective Dose (Diuretic Effect)Effective Dose (Antihypertensive Effect)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
HydrochlorothiazideRatOralInitial natriuresis observed with 0.5 and 5.0 mg/day30 mg/kg showed no significant MBP reduction[2][3]
ChlorthalidoneRatOral-8 mg/animal/day reduced ventricular hypertrophy and hypertension[4]
FurosemideRati.v.5 mg/kg induced a clear diuretic effect2-10 mg/kg inhibited clonidine-induced pressor response[5][6]
BumetanideRat-Inhibition of electrolyte transport at 10⁻⁶ to 10⁻⁴ M (in vitro)Data Not Available[7]

Table 2: Toxicity Data (LD50 in Rodents)

CompoundSpeciesRouteLD50Reference
This compound Data Not AvailableData Not AvailableData Not Available
HydrochlorothiazideRatOral>10 g/kg; 2750 mg/kg[8][9]
ChlorthalidoneRat, MouseOral>25,000 mg/kg[10][11]
FurosemideRatOral~2600 - 2700 mg/kg[12][13]
BumetanideRatOral>6000 mg/kg[14]

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of these diuretics are mediated through specific signaling pathways. Understanding these pathways is crucial for assessing their overall pharmacological profile.

Diuretic Mechanisms

Both thiazide and loop diuretics target ion transporters in the renal tubules to increase sodium and water excretion.

Diuretic_Mechanisms cluster_thiazide Thiazide Diuretics cluster_loop Loop Diuretics cluster_common_effect Common Effect Thiazide Thiazide Diuretics (e.g., Hydrochlorothiazide) NCC Na+/Cl- Cotransporter (Distal Convoluted Tubule) Thiazide->NCC Inhibition Increased_Excretion Increased Na+ and Water Excretion NCC->Increased_Excretion Loop Loop Diuretics (e.g., Furosemide) NKCC2 Na+/K+/2Cl- Cotransporter (Thick Ascending Limb) Loop->NKCC2 Inhibition NKCC2->Increased_Excretion Diuresis Diuresis & Antihypertensive Effect Increased_Excretion->Diuresis DHFB_S This compound NaCl_Channel Sodium Chloride Channel (Distal Tubule) DHFB_S->NaCl_Channel Inhibition NaCl_Channel->Increased_Excretion

Caption: Mechanisms of action for diuretic compounds.

Cyclooxygenase (COX) Inhibition Pathway

The reported COX inhibitory activity of this compound could contribute to its overall pharmacological effects, including potential anti-inflammatory actions and modulation of renal blood flow.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Renal Blood Flow Prostaglandins->Inflammation DHFB_S 2,3-Dihydro-1-benzofuran- 5-sulfonamide DHFB_S->COX_Enzyme Inhibition

Caption: Cyclooxygenase (COX) inhibition pathway.

Experimental Protocols

To facilitate further research and a more direct comparison, this section provides standardized experimental protocols for assessing diuretic activity and acute oral toxicity in a rodent model.

Protocol for Assessing Diuretic Efficacy in Rats

This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic activity of a test compound.

Diuretic_Efficacy_Workflow start Start acclimatization Acclimatize Male Wistar Rats (180-220g) for 7 days start->acclimatization fasting Fast overnight with ad libitum water access acclimatization->fasting grouping Randomly assign to groups (n=6): - Vehicle Control (e.g., 0.5% CMC) - Standard (e.g., Furosemide 10 mg/kg) - Test Compound (multiple doses) fasting->grouping hydration Administer oral saline load (25 mL/kg) grouping->hydration dosing Administer vehicle, standard, or test compound orally hydration->dosing collection Place rats in metabolic cages and collect urine at 0, 1, 2, 4, 6, and 24 hours dosing->collection analysis Measure urine volume, Na+, K+, and Cl- concentrations collection->analysis calculation Calculate diuretic activity, natriuretic and kaliuretic excretion analysis->calculation end End calculation->end

Caption: Experimental workflow for diuretic efficacy testing.

Methodology:

  • Animal Model: Male Wistar rats (180-220 g) are acclimatized for at least 7 days with free access to standard pellet diet and water.

  • Experimental Groups: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in water)

    • Standard drug (e.g., Furosemide, 10 mg/kg, p.o.)

    • Test compound (at least three graded doses)

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A priming dose of normal saline (0.9% NaCl) is administered orally at 25 mL/kg body weight to ensure uniform hydration.

    • Thirty minutes after saline loading, the respective treatments (vehicle, standard, or test compound) are administered orally.

    • Animals are placed individually in metabolic cages.

    • Urine is collected and the volume measured at 1, 2, 4, 6, and 24 hours post-dosing.

  • Analysis:

    • Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • Diuretic activity is calculated as the ratio of urine output in the test group to the vehicle control group.

    • Total natriuretic and kaliuretic excretions are calculated.

Protocol for Acute Oral Toxicity (LD50) Study in Rodents (Up-and-Down Procedure)

This protocol is a stepwise procedure to estimate the LD50, which minimizes the number of animals required.

Acute_Toxicity_Workflow start Start animal_prep Acclimatize female Sprague-Dawley rats (200-250g) Fast overnight start->animal_prep dose_selection Select starting dose based on available information animal_prep->dose_selection dosing1 Administer starting dose to a single animal dose_selection->dosing1 observation1 Observe for 48 hours dosing1->observation1 decision1 Animal survives? observation1->decision1 increase_dose Increase dose by a fixed factor (e.g., 3.2x) decision1->increase_dose Yes decrease_dose Decrease dose by a fixed factor (e.g., 3.2x) decision1->decrease_dose No dosing_next Administer new dose to the next animal increase_dose->dosing_next decrease_dose->dosing_next repeat_observation Observe for 48 hours dosing_next->repeat_observation repeat_decision Animal survives? repeat_observation->repeat_decision repeat_decision->increase_dose Yes repeat_decision->decrease_dose No stopping_criteria Continue until stopping criteria are met: - 3 reversals in outcome - 5 animals tested after the first reversal repeat_decision->stopping_criteria calculation Calculate LD50 using the maximum likelihood method stopping_criteria->calculation end End calculation->end

Caption: Workflow for acute oral toxicity (LD50) determination.

Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley, 200-250 g) are used. Animals are fasted overnight before dosing.

  • Procedure (Up-and-Down Method - OECD Guideline 425):

    • A starting dose is selected based on any available information about the substance's toxicity.

    • A single animal is dosed.

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Animals are observed for at least 14 days for signs of toxicity and mortality.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method after a series of animals have been dosed and the outcomes recorded. This method provides a point estimate of the LD50 and a confidence interval.

Conclusion and Future Directions

The assessment of the therapeutic index of this compound is currently hampered by a lack of publicly available preclinical efficacy and toxicity data. Based on its proposed mechanism of action, it shares similarities with thiazide diuretics. However, its additional reported activity as a COX inhibitor may confer a distinct pharmacological profile.

To definitively assess its therapeutic index and potential clinical utility, further preclinical studies are warranted. The experimental protocols provided in this guide offer a framework for conducting such investigations. Determining the dose-response relationships for both diuretic/antihypertensive effects and toxicity will be crucial in establishing a reliable therapeutic index for this compound and enabling a direct and quantitative comparison with existing therapeutic alternatives. Researchers are encouraged to conduct and publish such studies to fill the current knowledge gap.

References

A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a key intermediate in the development of various pharmaceutical agents. The following sections present a side-by-side analysis of two primary synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations and related biological pathways.

Route 1: Sulfonylation of 2,3-Dihydrobenzofuran

This widely utilized route commences with the commercially available 2,3-dihydrobenzofuran and proceeds through a two-step sequence involving the formation of a sulfonyl chloride intermediate, followed by ammonolysis.

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

Two variations of this initial step have been documented, primarily differing in the solvent system employed.

  • Variation A: Using 1,2-Dichloroethane A slurry of sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) in 1,2-dichloroethane (20 ml) is prepared under a nitrogen atmosphere. To this, 2,3-dihydrobenzofuran (50 mmoles) is added dropwise at room temperature. The mixture is then gradually heated to 85°C over one hour. Upon completion, the reaction is cooled, and thionyl chloride (60 mmoles) is added dropwise. The mixture is then heated to 74°C for 4.5 hours. After cooling, water is added, and the organic layer is separated, washed, dried, and concentrated to yield the sulfonyl chloride.

  • Variation B: Using N,N-Dimethylformamide (DMF) Sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) is dissolved in DMF (20 ml) under nitrogen. 2,3-dihydrobenzofuran (50 mmoles) is added dropwise at room temperature, and the solution is heated to 85-90°C for one hour. After cooling to room temperature, thionyl chloride (60 mmoles) is added, and the mixture is stirred for one hour. The product is isolated by extraction with ethyl acetate after an aqueous workup.[1]

Step 2: Synthesis of this compound

The 2,3-dihydrobenzofuran-5-sulfonyl chloride (from either Step 1 variation) is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred until the starting material is consumed. The product, this compound, is then isolated by filtration or extraction, followed by purification.

Quantitative Data Summary
StepVariationStarting MaterialReagentsSolventYieldPurity/AnalysisReference
Sulfonyl Chloride Synthesis A2,3-DihydrobenzofuranSO₃-DMF complex, Thionyl chloride1,2-Dichloroethane71%FDMS (MeOH) m/e 220 (M+)[1]
Sulfonyl Chloride Synthesis B2,3-DihydrobenzofuranSO₃-DMF complex, Thionyl chlorideN,N-Dimethylformamide--[1]
Ammonolysis -Sulfonyl ChlorideAqueous Ammonia-81%FDMS (MeOH) m/e 199 (M+), Elemental Analysis[1]

Route 2: Multi-step Synthesis from 4-Hydroxybenzenesulfonamide (Proposed)

An alternative conceptual route involves the construction of the dihydrobenzofuran ring onto a pre-existing sulfonamide-functionalized aromatic core. This approach, while potentially longer, may offer advantages in terms of substrate availability and functional group tolerance in more complex derivatives.

Conceptual Experimental Workflow

This proposed route would likely involve the following key transformations:

  • Alkylation of 4-Hydroxybenzenesulfonamide: Reaction of 4-hydroxybenzenesulfonamide with a suitable 2-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide, under basic conditions to introduce the hydroxyethyl ether side chain.

  • Intramolecular Cyclization: Promotion of an intramolecular cyclization of the resulting ether to form the dihydrobenzofuran ring. This step could be achieved through various methods, such as a Williamson ether synthesis-type reaction or a palladium-catalyzed C-O bond formation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in Route 1.

Synthesis_of_2_3_Dihydro_1_benzofuran_5_sulfonamide_Route_1 cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Ammonolysis 2_3_Dihydrobenzofuran 2,3-Dihydrobenzofuran Sulfonyl_Chloride 2,3-Dihydrobenzofuran- 5-sulfonyl Chloride 2_3_Dihydrobenzofuran->Sulfonyl_Chloride Solvent: 1,2-Dichloroethane or DMF SO3_DMF SO3-DMF complex, Thionyl Chloride Sulfonyl_Chloride_2 2,3-Dihydrobenzofuran- 5-sulfonyl Chloride Final_Product 2,3-Dihydro-1-benzofuran- 5-sulfonamide Sulfonyl_Chloride_2->Final_Product Ammonia Aqueous Ammonia

Caption: Synthetic pathway for Route 1.

Biological Context: Mechanism of Action

This compound derivatives are known for their diuretic and antihypertensive properties.[2][3] While specific studies on the target molecule are limited, its structural features suggest it likely acts as a loop diuretic.

Proposed Signaling Pathway: Loop Diuretic Action

Loop diuretics exert their effects in the thick ascending limb of the Loop of Henle in the kidney. They inhibit the Na+-K+-2Cl- symporter, a protein responsible for the reabsorption of these ions from the tubular fluid back into the bloodstream. By blocking this transporter, more sodium, potassium, and chloride ions are retained in the tubule, leading to an osmotic gradient that draws water into the tubule, thus increasing urine output.

Loop_Diuretic_Mechanism cluster_tubule Thick Ascending Limb of Loop of Henle Tubular_Lumen Tubular Lumen (Urine Side) Symporter Na+-K+-2Cl- Symporter Epithelial_Cell Tubular Epithelial Cell Interstitial_Fluid Interstitial Fluid (Blood Side) Epithelial_Cell->Interstitial_Fluid Ion Transport Target_Molecule 2,3-Dihydro-1-benzofuran- 5-sulfonamide Target_Molecule->Symporter Inhibits Ions_Out Increased Excretion of Na+, K+, 2Cl- and Water Target_Molecule->Ions_Out Leads to Ions_In Na+, K+, 2Cl- Reabsorption Symporter->Ions_In Mediates

Caption: Proposed mechanism of action.

Conclusion

The synthesis of this compound via the sulfonylation of 2,3-dihydrobenzofuran is a well-documented and high-yielding process. The availability of multiple solvent systems for the initial step provides flexibility in process development. While a conceptual alternative route starting from 4-hydroxybenzenesulfonamide is plausible, it requires further experimental validation to be considered a viable alternative. The biological activity of this compound class as loop diuretics highlights its importance in medicinal chemistry and provides a clear direction for further pharmacological investigation.

References

Unlocking Therapeutic Potential: A Comparative Guide to Five-Membered Heterocyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount in the quest for novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, the five-membered heterocyclic sulfonamide ring has emerged as a privileged scaffold, offering distinct advantages over other alternatives. This guide provides an objective comparison of its performance, supported by experimental data, to illuminate its value in modern drug discovery.

Five-membered heterocyclic sulfonamides have consistently demonstrated superior potency as enzyme inhibitors compared to their six-membered counterparts.[1][2][3][4] This enhanced activity is often attributed to the unique electronic and conformational properties imparted by the five-membered ring. Furthermore, the inclusion of nitrogen and sulfur atoms within the heterocyclic system has been linked to improved inhibitory action.[4]

One of the most well-documented applications of this scaffold is in the development of carbonic anhydrase (CA) inhibitors.[1][2][3] These drugs are vital in treating a range of conditions, including glaucoma, epilepsy, and edema.[2] The 1,3,4-thiadiazole ring, in particular, is a cornerstone of several clinically successful drugs, such as acetazolamide and methazolamide, and is noted for its low toxicity and minimal side effects.[2]

Beyond their intrinsic activity, five-membered heterocyclic sulfonamides are increasingly utilized as bioisosteres for carboxylic acids. This strategy can mitigate common liabilities associated with carboxylic acids, such as poor metabolic stability and limited cell permeability, while maintaining or even enhancing target engagement.

Comparative Physicochemical and Pharmacokinetic Properties

The advantageous properties of five-membered heterocyclic sulfonamides can be quantified through various physicochemical and pharmacokinetic parameters. The following tables provide a comparative summary of key data for representative compounds.

CompoundRing StructureClasspKaWater SolubilityLog P (octanol/water)
Acetazolamide 1,3,4-Thiadiazole5-Membered Heterocyclic Sulfonamide7.2Slightly Soluble-0.3
Dorzolamide Thieno[2,3-b]thiopyranFused 5-Membered Heterocyclic Sulfonamide8.5 (sulfonamide)SolubleNot Available
Benzenesulfonamide Benzene6-Membered Aryl Sulfonamide10.1Sparingly Soluble-0.8
Sulfadiazine Pyrimidine6-Membered Heterocyclic Sulfonamide6.5Slightly Soluble-0.09

Comparative Biological Activity: Carbonic Anhydrase Inhibition

The inhibitory potency against various human carbonic anhydrase (hCA) isoforms highlights the superiority of the five-membered heterocyclic scaffold.

CompoundRing StructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 1,3,4-Thiadiazole25012255.7
Dorzolamide Thieno[2,3-b]thiopyran30000.544552
Brinzolamide Thieno[2,3-b]thiopyran32000.31496
6-Nitro-2-benzothiazolesulfonamide Benzothiazole11008.91.23.4
Benzenesulfonamide Benzene10,000250--

Experimental Protocols

General Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

A mixture of an aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring. After cooling in an ice bath, 40 mL of water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled, and the solution is basified to pH 8 with a 50% sodium hydroxide solution and stirred to yield the product.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay utilizes the esterase activity of carbonic anhydrase on a substrate, which releases a chromogenic product that can be quantified spectrophotometrically.

  • Reagent Preparation : Prepare a CA assay buffer, CA dilution buffer, a stock solution of the CA enzyme, a substrate solution, and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Protocol :

    • To each well of a 96-well plate, add the CA assay buffer.

    • Add the test compound (dissolved in a suitable solvent like DMSO) and the CA enzyme solution. For control wells, add only the solvent or the positive control inhibitor.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the CA substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis : The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated relative to the uninhibited control. IC₅₀ values are determined by plotting percent inhibition against a range of inhibitor concentrations.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the carbonic anhydrase signaling pathway and a general experimental workflow for the development of five-membered heterocyclic sulfonamide inhibitors.

CA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CA_mem Carbonic Anhydrase (e.g., CA IX, XII) CO2_ext->CA_mem H2O_ext H₂O H2O_ext->CA_mem HCO3_ext HCO₃⁻ H_ext H⁺ CA_mem->HCO3_ext CA_mem->H_ext CO2_int CO₂ HCO3_int HCO₃⁻ CO2_int->HCO3_int CA (cytosolic) H2O_int H₂O H_int H⁺ ion_trans Ion Transport HCO3_int->ion_trans metabolism Metabolic Pathways (e.g., gluconeogenesis, lipogenesis) HCO3_int->metabolism pH_reg Intracellular pH Regulation H_int->pH_reg

Caption: Carbonic anhydrase signaling pathway.

Drug_Discovery_Workflow start Target Identification (e.g., Carbonic Anhydrase) library_design Library Design of 5-Membered Heterocyclic Sulfonamides start->library_design synthesis Chemical Synthesis & Purification library_design->synthesis in_vitro In Vitro Screening (CA Inhibition Assay) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization (Modify Scaffold) sar->lead_opt Iterative Cycles admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet Promising Leads lead_opt->synthesis in_vivo In Vivo Efficacy & Safety Studies admet->in_vivo clinical Clinical Candidate Selection in_vivo->clinical

Caption: Drug discovery workflow for CA inhibitors.

References

Safety Operating Guide

Prudent Disposal of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to handle 2,3-Dihydro-1-benzofuran-5-sulfonamide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hazard Assessment of this compound

While a specific hazard profile for this compound is not established, an assessment of its structural components—a dihydrobenzofuran moiety and a sulfonamide group—provides insight into its potential risks.

  • Dihydrobenzofuran Derivatives : This class of compounds can exhibit biological activity, with some derivatives showing anticancer and anti-inflammatory properties.[1][2] Such activity underscores the need for careful handling to avoid unintended biological effects.

  • Sulfonamides : As a class, sulfonamides are known for their antimicrobial properties and are generally not readily biodegradable, indicating potential for environmental persistence.[3][4]

Given these characteristics, this compound should be managed as a chemical with potential biological activity and environmental persistence.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound and its associated waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Solid Waste : Unused or expired pure compound, contaminated personal protective equipment (gloves, weighing papers), and other solid materials.

  • Liquid Waste : Solutions containing the compound, including reaction mixtures and analytical samples.

  • Contaminated Labware : Glassware (vials, flasks) and plasticware (pipette tips) that have come into direct contact with the compound.

Segregate this waste from non-hazardous and other chemical waste streams to prevent cross-contamination and adverse chemical reactions.

Step 2: Containerization

  • Solid and Liquid Waste : Collect in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling : The waste container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "112894-47-0"

    • An estimate of the concentration and total quantity of the waste.

    • The date of accumulation.

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, under the control of laboratory personnel, and away from ignition sources and incompatible materials.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table provides general information for related chemical classes that informs the recommended conservative approach.

Chemical Class/PropertyObservationImplication for Disposal
Dihydrobenzofuran Derivatives Biologically active (e.g., anticancer, anti-inflammatory)[1][2]Treat as a potent, biologically active compound. Avoid environmental release.
Sulfonamides Not readily biodegradable[4]Potential for environmental persistence. Requires controlled disposal, not landfill or sewer.
General Oral Toxicity (Related Compounds) Some benzofuran derivatives have shown toxicity in animal studies at various doses.[5]Assume potential for toxicity and handle with appropriate PPE.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste (Solid, Liquid, Labware) segregate Segregate Waste by Type start->segregate containerize_solid Containerize Solid Waste in Labeled Hazardous Waste Bin segregate->containerize_solid containerize_liquid Containerize Liquid Waste in Labeled Hazardous Waste Bottle segregate->containerize_liquid containerize_labware Decontaminate or Containerize Contaminated Labware segregate->containerize_labware store Store in Satellite Accumulation Area (SAA) containerize_solid->store containerize_liquid->store containerize_labware->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

References

Essential Safety and Operational Guide for 2,3-Dihydro-1-benzofuran-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2,3-Dihydro-1-benzofuran-5-sulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliant management of this chemical.

I. Personal Protective Equipment (PPE)

Given the hazardous nature of the structurally similar compound, 2,3-Dihydrobenzofuran-5-sulfonyl Chloride, which causes severe skin burns and eye damage, a comprehensive approach to personal protective equipment is mandatory when handling this compound.[1]

Summary of Required PPE

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[2][3] Always check for perforations before use and change gloves frequently, especially if contaminated. Double gloving is advised.[4][5]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required to protect the eyes.[2][3] A face shield should be worn in situations with a higher risk of splashing.[2][3][6]
Body Protection Laboratory coat or coverallsA standard laboratory coat should be worn and fully buttoned. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.[2][3][7]
Respiratory Protection Chemical fume hood or respiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][9]

PPE_Workflow

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

  • Preparation and Area Inspection :

    • Ensure a certified chemical fume hood is operational.

    • Verify the accessibility of an emergency eyewash station and safety shower.

    • Clear the workspace of unnecessary items and clutter.

    • Assemble all necessary laboratory equipment for the procedure.

  • Weighing and Aliquoting :

    • Perform all weighing and handling of the solid compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical, avoiding direct contact.

  • Solution Preparation and Reactions :

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Keep all containers with the chemical tightly closed when not in use.

  • Post-Handling :

    • Thoroughly decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

Handling_Procedure

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.[8][10][11]

Waste Segregation and Collection

Waste TypeCollection Procedure
Solid Waste Collect unreacted solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11]
Liquid Waste Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[11]
Contaminated Labware Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.[10]
Empty Containers Empty containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from cleaning must be collected as hazardous chemical waste.[10]

Disposal Methodology

  • Licensed Waste Disposal : All waste containing this compound must be disposed of through a licensed and reputable chemical waste management company.[11]

  • Neutralization (for sulfonyl chloride precursors) : For small amounts of uncontaminated sulfonyl chloride precursors, a careful neutralization with a basic solution (e.g., 5% sodium bicarbonate) in an ice bath and under a fume hood can be performed by trained personnel.[12] However, the resulting sulfonamide should still be treated as hazardous waste.

  • Prohibited Disposal Methods : Never dispose of this compound down the drain or in regular solid waste.[10]

Disposal_Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.